2-(4-Aminophenyl)oxazole, hcl
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
4-(1,3-oxazol-2-yl)aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O.ClH/c10-8-3-1-7(2-4-8)9-11-5-6-12-9;/h1-6H,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFMGWSWHVWXLPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=CO2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Physicochemical Characteristics of 2-(4-Aminophenyl)oxazole Hydrochloride: A Technical Guide
Executive Summary
2-(4-Aminophenyl)oxazole hydrochloride (CAS: 1351659-13-6) is a critical heterocyclic building block and fluorescent scaffold used in the synthesis of bioactive compounds and optoelectronic materials. Structurally, it consists of a 1,3-oxazole ring substituted at the C2 position with a 4-aminophenyl group. The hydrochloride salt form significantly alters its solubility profile and bioavailability compared to the free base, making it the preferred species for aqueous-phase reactions and biological assays.
This guide provides a comprehensive technical analysis of its physicochemical properties, offering self-validating protocols for characterization and handling.[1] It addresses the compound's dual utility: as a pharmacophore in kinase inhibitors and antimicrobials, and as a primary scintillator/fluorophore in spectroscopic applications.
Chemical Identity & Structural Analysis[2]
The hydrochloride salt exists as a protonated species.[2][3] Understanding the site of protonation is vital for interpreting spectral and solubility data. The aniline nitrogen (
Table 1: Chemical Specifications
| Property | Specification |
| Chemical Name | 2-(4-Aminophenyl)oxazole hydrochloride |
| Synonyms | 4-(Oxazol-2-yl)aniline HCl; 4-(1,3-oxazol-2-yl)benzenamine hydrochloride |
| CAS Number (Salt) | 1351659-13-6 |
| CAS Number (Free Base) | 62882-11-5 |
| Molecular Formula | C |
| Molecular Weight | 196.63 g/mol (Salt); 160.17 g/mol (Base) |
| Appearance | Off-white to pale yellow crystalline solid |
| SMILES | Cl.Nc1ccc(cc1)c2ncco2 |
Physicochemical Profile
Solubility & Partition Coefficient
The hydrochloride salt exhibits enhanced aqueous solubility compared to the lipophilic free base. However, the aromatic oxazole core maintains a degree of hydrophobicity.
-
Aqueous Solubility: Moderate (>5 mg/mL estimated). The salt dissociates in water; however, in high pH buffers (> pH 6), the equilibrium shifts toward the free base, potentially causing precipitation.
-
Organic Solubility: Highly soluble in DMSO, Methanol, and Ethanol. Sparingly soluble in non-polar solvents (Hexane, Toluene).
-
LogP (Predicted): ~1.9 (Free Base). The ionized salt has a significantly lower LogD at physiological pH.
Acid Dissociation Constants (pKa)
The molecule possesses two ionizable centers. Understanding these values is critical for HPLC method development and formulation.
-
Aniline Nitrogen (-NH
-NH ): .-
Implication: At pH < 4, the molecule is fully protonated and water-soluble. At pH > 5, the neutral free base dominates.
-
-
Oxazole Nitrogen (=N-):
.-
Implication: Protonation of the oxazole ring only occurs under strongly acidic conditions (e.g., 1M HCl), which may affect UV absorption maxima.
-
Spectroscopic Properties (Fluorescence)
Oxazoles are renowned for their high quantum yields and large Stokes shifts.
-
Absorption
: ~280–310 nm (depending on solvent polarity). -
Emission
: ~350–400 nm (Blue/Violet region). -
Mechanism: The 4-amino group acts as an electron donor (auxochrome), while the oxazole ring acts as an electron acceptor, facilitating Intramolecular Charge Transfer (ICT) upon excitation.
Experimental Protocols
Protocol 1: Potentiometric pKa Determination
Rationale: Accurate pKa values are required to predict environmental behavior and solubility transitions.
Reagents:
-
0.01 M HCl, 0.1 M NaOH (standardized).
-
Ionic Strength Adjuster: 0.15 M KCl.
-
Analyte: 5 mg 2-(4-Aminophenyl)oxazole HCl.
Workflow:
-
Dissolution: Dissolve 5 mg of the compound in 20 mL of degassed water/KCl mixture. Ensure complete dissolution (acidic pH of the salt helps).
-
Titration: Titrate with 0.1 M NaOH in 5 µL increments using an autotitrator under inert gas (
) purge to prevent absorption. -
Data Analysis: Plot pH vs. Volume of NaOH. The first inflection point corresponds to the deprotonation of the anilinium ion.
-
Validation: Perform a back-titration with HCl to confirm reversibility and absence of hysteresis (degradation).
Protocol 2: HPLC Purity & Stability Profiling
Rationale: The amine group is susceptible to oxidation.[2][4] This method separates the salt, free base, and potential N-oxide degradation products.
Chromatographic Conditions:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water (buffers pH to ~2.7, keeping analyte protonated).
-
Mobile Phase B: Acetonitrile.[4]
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 290 nm (near
).
Self-Validating Check:
-
Inject a "System Suitability Standard" containing the parent oxazole and 4-aminobenzoic acid (common impurity). Resolution (
) between peaks must be > 2.0.
Visualization of Characteristics
Diagram 1: pH-Dependent Speciation & Synthesis Logic
This diagram illustrates the synthesis pathway from precursors and the equilibrium between the salt and free base forms, which is critical for handling.
Caption: Synthesis and pH-dependent reversible conversion between the lipophilic free base and the water-soluble hydrochloride salt.
Diagram 2: Analytical Characterization Workflow
A logical flow for completely characterizing a new batch of the material.
Caption: Step-by-step Quality Control (QC) workflow ensuring chemical integrity before application in research.
Handling, Stability & Safety
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The amine moiety is sensitive to oxidation over long periods. Protect from light to prevent photodegradation of the fluorophore.
-
Stability:
-
Solid State:[5] Stable for >1 year if desiccated.
-
Solution: Solutions in DMSO are stable for 1 month at -20°C. Aqueous solutions should be prepared fresh due to potential hydrolysis of the oxazole ring under extreme pH or prolonged storage.
-
-
Safety (GHS): Classified as Irritant (H315, H319).[6] Avoid inhalation of dust.
References
-
PubChem. "Ethyl 2-(4-aminophenyl)-1,3-oxazole-4-carboxylate (Related Structure Data)." National Library of Medicine. [Link]
-
Pharmaffiliates. "2-(4-Aminophenyl)oxazole, HCl - Product Specifications." [Link]
-
Organic Chemistry Portal. "Synthesis of Oxazoles: Robinson-Gabriel and Van Leusen Methodologies." [Link]
-
Kuwana, R., et al. "Combination of fluorescent reagents with 2-(4-aminophenyl) benzothiazole... for analysis of spore structure."[7][8] Frontiers in Microbiology, 2025. (Demonstrates utility of related azole-aniline fluorophores). [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. youtube.com [youtube.com]
- 3. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 4. 1,3-Oxazole synthesis [organic-chemistry.org]
- 5. 4-(Benzo[d]oxazol-2-yl)aniline | 20934-81-0 [sigmaaldrich.com]
- 6. Ethyl 2-(4-aminophenyl)-1,3-oxazole-4-carboxylate | C12H12N2O3 | CID 2758797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Combination of fluorescent reagents with 2-(4-aminophenyl) benzothiazole and safranin O was useful for analysis of spore structure, indicating the diversity of Bacillales species spores - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Combination of fluorescent reagents with 2-(4-aminophenyl) benzothiazole and safranin O was useful for analysis of spore structure, indicating the diversity of Bacillales species spores [frontiersin.org]
Technical Guide: 2-(4-Aminophenyl)oxazole, HCl (CAS 1351659-13-6)
A Privileged Scaffold for Medicinal Chemistry and Materials Science
Executive Summary
2-(4-Aminophenyl)oxazole, HCl (CAS 1351659-13-6) represents a high-value heterocyclic building block. As a hydrochloride salt of the 2-aryl-substituted oxazole class, it combines the structural rigidity of the oxazole fluorophore with the reactive versatility of a primary aniline.
This guide addresses the critical need for standardized handling, synthesis, and application protocols for this compound. While often overlooked as a mere intermediate, the 2-phenyl-oxazole core is a "privileged scaffold" in drug discovery, serving as a bioisostere for amides and esters, and acting as a key pharmacophore in kinase inhibitors (e.g., VEGFR targets) and COX-2 inhibitors (e.g., oxaprozin analogs).
Chemical Profile & Properties
The hydrochloride salt form is preferred over the free base for its enhanced stability against oxidative degradation (N-oxide formation) and improved solubility in polar organic solvents used during library synthesis.
| Property | Specification |
| Chemical Name | 2-(4-Aminophenyl)oxazole hydrochloride |
| CAS Number | 1351659-13-6 |
| Molecular Formula | C₉H₈N₂O · HCl |
| Molecular Weight | 196.63 g/mol (Salt); 160.17 g/mol (Free Base) |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DMSO, Methanol, Water (moderate); Insoluble in Hexanes |
| pKa (Conj. Acid) | ~0.8 (Oxazole N), ~4.6 (Aniline NH₂) |
| Storage | Hygroscopic. Store at -20°C under inert atmosphere (Ar/N₂). |
Synthetic Architecture & Methodology
The "Why" Behind the Synthesis
To synthesize 2-(4-aminophenyl)oxazole, researchers typically choose between Transition Metal Cross-Coupling (Suzuki-Miyaura) and Cyclodehydration (Robinson-Gabriel).
-
Recommendation: For high-purity, scalable synthesis of the HCl salt, the Robinson-Gabriel Cyclization is superior. It avoids heavy metal contamination (critical for biological assays) and allows for the direct isolation of the salt form.
Validated Protocol: Modified Robinson-Gabriel Synthesis
This protocol describes the synthesis starting from 4-nitrobenzoic acid to generate the stable HCl salt.
Step 1: Amide Formation
-
Activate 4-nitrobenzoic acid (1.0 eq) with Thionyl Chloride (SOCl₂) to form the acid chloride.
-
React with 2-aminoacetophenone (or equivalent
-aminoketone precursor) in DCM at 0°C. -
Checkpoint: Monitor TLC for disappearance of acid chloride.
Step 2: Cyclodehydration
-
Treat the resulting amide with Polyphosphoric Acid (PPA) or POCl₃ at 100°C.
-
Mechanism: The carbonyl oxygen attacks the amide backbone, closing the 5-membered ring.
-
Quench with ice water and neutralize to isolate the nitro-oxazole intermediate.
Step 3: Reduction & Salt Formation (The Critical Step)
-
Dissolve the nitro-oxazole in Ethanol/EtOAc.
-
Hydrogenate using Pd/C (10% w/w) under H₂ balloon (1 atm) for 4 hours.
-
Filtration: Remove Pd/C through Celite.
-
Salt Precipitation: Add 4M HCl in Dioxane (1.2 eq) dropwise to the filtrate at 0°C.
-
Result: The target CAS 1351659-13-6 precipitates as a solid. Filter and dry.[1]
Visualization: Synthetic Workflow
The following diagram illustrates the decision logic and synthetic flow, ensuring the user understands the critical control points.
Caption: Step-by-step synthetic pathway emphasizing the Robinson-Gabriel cyclization and final hydrochloride salt precipitation.
Applications in Drug Discovery
The 2-(4-aminophenyl)oxazole scaffold is not merely a passive linker; it is an active pharmacophore.
Kinase Inhibition (VEGFR/EGFR)
The oxazole nitrogen (N3) can act as a hydrogen bond acceptor in the ATP-binding pocket of kinases. The 4-amino group serves as a vector for extending into the solvent-exposed region or the hydrophobic back pocket, depending on derivatization (e.g., urea formation).
Bioisosterism
The oxazole ring is a proven bioisostere for:
-
Amides: It mimics the planar geometry and dipole of a peptide bond but improves metabolic stability against peptidases.
-
Esters: It retains hydrogen bond acceptor capability without susceptibility to hydrolysis.
Fluorescent Probes
Oxazoles are inherently fluorescent. This scaffold is used to synthesize "push-pull" dyes where the amine acts as an electron donor and the oxazole (linked to an electron-withdrawing group) acts as an acceptor, useful for cellular imaging.
Quality Control & Handling Protocols
To ensure experimental success, the following QC workflow must be established.
Analytical Protocol (HPLC)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).
-
Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).
-
Mobile Phase B: Acetonitrile + 0.1% TFA.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (aromatic) and 310 nm (oxazole specific absorbance).
-
Expected Retention: The amine will elute early due to polarity; the salt form dissociates in the mobile phase, so retention matches the free base.
Handling Precaution
The HCl salt is hygroscopic .
-
Open Air: Rapidly absorbs moisture, leading to "clumping" and weighing errors.
-
Solution: In DMSO, the free amine is liable to oxidation over weeks. Always prepare fresh stock solutions.
Visualization: QC Decision Tree
Caption: Quality Control decision matrix for validating the purity of the oxazole intermediate before biological application.
References
-
Palmer, D. C. (Ed.).[2] (2003).[2] The Chemistry of Heterocyclic Compounds, Oxazoles: Synthesis, Reactions, and Spectroscopy. John Wiley & Sons.[2]
-
Cai, L., et al. (2012). "Synthesis and biological evaluation of 2,4,5-trisubstituted oxazoles as potent inhibitors of GSK-3β." Bioorganic & Medicinal Chemistry Letters, 22(2), 806-810.
-
PubChem. (2025).[3] "2-(4-Aminophenyl)oxazole".[4] National Library of Medicine.
-
BenchChem. (2025).[1] "Synthesis of 2-Phenyl-4,5-Functionalized Oxazoles from Versatile Templates".
Sources
spectral analysis of 2-(4-Aminophenyl)oxazole, hcl (IR, NMR, UV-Vis)
This guide is structured as a high-level technical whitepaper designed for analytical chemists and drug discovery scientists. It prioritizes mechanistic understanding over rote data listing, establishing a "first-principles" approach to spectral validation.
Executive Summary: The "Push-Pull" Mechanism
2-(4-Aminophenyl)oxazole (APO) is a classic "push-pull" chromophore. Its utility in scintillation and fluorescence microscopy derives from the electronic conjugation between the electron-rich amino group (donor) and the electron-deficient oxazole ring (acceptor).
For the researcher, the critical challenge is distinguishing the Free Base from the Hydrochloride Salt (HCl) . This is not merely a purity issue but a functional one. Protonation acts as a "molecular switch," turning off the charge-transfer pathway. This guide provides a self-validating spectral framework to confirm this state change.
The Core Diagnostic Rule
-
Free Base: Extended conjugation
Lower energy transitions (Yellow/Green Fluorescence). -
HCl Salt: Conjugation broken
Higher energy transitions (Blue Shift / Fluorescence Quenching).
Molecular Architecture & Protonation Dynamics
To interpret the spectra, one must understand where the proton goes. The molecule has two basic sites:
-
The Exocyclic Amine (
): (Typical aniline derivative). -
The Oxazole Nitrogen (
): (Weakly basic).
Thermodynamic Reality: Upon addition of HCl, the proton preferentially attacks the exocyclic amine . This converts the electron-donating
UV-Vis Spectroscopy: The "Blue Shift" Validation
The most immediate visual and quantitative check for salt formation is UV-Vis spectroscopy. This method relies on the Hypsochromic Shift .
Mechanism
In the free base, the lone pair on the nitrogen participates in a Charge Transfer (CT) band involving the entire molecule. Protonation locks this lone pair, effectively reducing the chromophore to that of a substituted benzene and a separate oxazole ring.
Data Comparison Table
| Feature | Free Base (Neutral pH) | HCl Salt (Acidic pH) | Diagnostic Change |
| 305 – 315 nm | 260 – 275 nm | Blue Shift (~40 nm) | |
| Band Character | Broad, intense (CT Band) | Sharper, structured | Loss of CT character |
| Fluorescence | Strong (Blue/Green emission) | Weak / Quenched | "Turn-off" response |
| Visual Color | Pale Yellow / Off-white | White / Colorless | Loss of visible tail |
Protocol Tip: If you dissolve the HCl salt in methanol and observe a
NMR Spectroscopy: The Shielding Map
Nuclear Magnetic Resonance (NMR) provides the definitive structural proof. The key indicator is the chemical shift of the phenyl protons ortho to the amino group.
1H NMR Analysis (DMSO- )
| Proton Position | Free Base ( | HCl Salt ( | Mechanistic Cause |
| 5.5 – 6.0 (s, 2H) | 9.0 – 10.5 (br s, 3H) | Exchangeable protons; deshielding by positive charge. | |
| Phenyl (Ortho to N) | 6.6 – 6.8 (d) | 7.4 – 7.6 (d) | Critical Diagnostic: Loss of shielding from N lone pair. |
| Phenyl (Meta to N) | 7.7 – 7.9 (d) | 8.0 – 8.2 (d) | Inductive effect of the ammonium group. |
| Oxazole Ring (H-4/H-5) | 7.2 – 7.4 (s/d) | 7.4 – 7.6 (s/d) | Slight downfield shift due to overall electron withdrawal. |
Self-Validating Check:
-
Look for the AA'BB' pattern in the aromatic region.
-
In the Free Base, the doublet at ~6.7 ppm is distinct (upfield).
-
In the Salt, this doublet "collapses" downfield toward the other aromatic signals, often creating a clustered aromatic region between 7.4 – 8.2 ppm.
Infrared Spectroscopy (IR): The Vibrational Fingerprint
IR is less useful for subtle electronic effects but excellent for confirming the ionic nature of the salt.
Key Vibrational Modes
| Functional Group | Free Base ( | HCl Salt ( | Notes |
| N-H Stretch | 3300 – 3450 (Sharp Doublet) | 2600 – 3100 (Broad Band) | The "Ammonium Hump" obscures C-H stretches. |
| C=N (Oxazole) | ~1610 – 1620 | ~1630 | Slight shift due to ring electronics change. |
| C-N (Aryl-Amine) | ~1260 | ~1300 | Change in bond order character. |
Visual Check: The disappearance of the sharp "doublet" characteristic of a primary amine (
Experimental Workflow: Spectral Validation Protocol
This flowchart outlines the logical steps to validate your sample, ensuring you do not mistake a hydrolyzed salt for a free base.
References
-
Synthesis and Spectral Properties: Journal of Heterocyclic Chemistry, "Synthesis and properties of 2-phenyl-oxazole derivatives."
-
Protonation Mechanisms: The Journal of Organic Chemistry, "Basicity and protonation sites of amino-substituted heterocycles."
-
Fluorescence Characteristics: Journal of Fluorescence, "pH-dependent fluorescence of aminophenyl-oxazoles."
-
General Spectral Data: AIST Spectral Database for Organic Compounds (SDBS), "Spectra for 2-phenyloxazole derivatives."
(Note: While specific spectral databases like SDBS are dynamic, the mechanistic principles cited above are foundational to physical organic chemistry literature regarding aniline-heterocycle conjugates.)
Harnessing the Therapeutic Potential of Novel Oxazole Derivatives
An In-Depth Technical Guide for Drug Development Professionals
A Senior Application Scientist's Guide to Their Diverse Biological Activities
The oxazole ring system, a five-membered heterocycle containing nitrogen and oxygen, represents a privileged scaffold in medicinal chemistry.[1][2][3][4] Its unique electronic and structural properties allow for diverse interactions with a wide array of biological targets, making it a cornerstone in the design of novel therapeutics.[1][2] Found in numerous natural products and clinically approved drugs like the anti-inflammatory Oxaprozin and the antibiotic Linezolid, the oxazole core is a testament to nature's efficiency and a fertile ground for synthetic exploration.[2][4][5] This guide provides an in-depth analysis of the burgeoning biological activities of novel oxazole derivatives, offering field-proven insights into their mechanisms, structure-activity relationships (SAR), and the experimental workflows required for their evaluation.
Anticancer Activity: Targeting Malignancy Through Multiple Mechanisms
Oxazole derivatives have emerged as potent anticancer agents, demonstrating efficacy against drug-susceptible and resistant cancer cell lines through various mechanisms of action.[6] Their versatility allows them to inhibit a range of novel and established oncological targets.[7]
Mechanistic Insights & Structure-Activity Relationship (SAR)
The anticancer prowess of oxazoles stems from their ability to inhibit critical cellular machinery. Many derivatives function as tubulin polymerization inhibitors , inducing apoptosis in cancer cells.[7] Others target key signaling pathways by inhibiting STAT3 , interacting with G-quadruplex DNA structures , or blocking DNA topoisomerase enzymes and various protein kinases .[7]
The SAR studies reveal that the substitution pattern on the oxazole ring is pivotal for anticancer potency.[1][8] Key insights include:
-
Aromatic Substitutions: The inclusion of phenyl, methoxyphenyl, or halogen-substituted phenyl groups at the C2, C4, and C5 positions often enhances therapeutic efficacy.[8]
-
Methoxy Groups: Specifically, the substitution of aromatic aldehydes with dimethoxy and tri-methoxy groups has been shown to significantly boost anticancer activity.[1]
-
Electron-Withdrawing Groups: The presence of electron-withdrawing functionalities can also positively modulate the compound's activity profile.[1]
Data Summary: In Vitro Anticancer Potency
The following table summarizes the inhibitory concentrations (IC50) of representative oxazole derivatives against various cancer cell lines, showcasing their potential.
| Compound ID | Target Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| Compound 7b | MCF-7 (Breast) | 0.31 | Not Specified | [9] |
| Compound 9a | Multiple Lines | Potent Activity | Not Specified | [1] |
| Compound 76 | Multiple Lines | 0.011 - 19.4 | Not Specified | [9] |
| Oxadiazole 1 | MCF-7 (Breast) | 5.897 | Not Specified | [9] |
| Chalcone-Oxadiazole 37 | MCF-7 (Breast) | 6.8 | Not Specified | [9] |
Experimental Workflow: In Vitro Anticancer Screening
Evaluating the cytotoxic potential of novel oxazole derivatives is a foundational step. The workflow below outlines a standard cell viability assay, such as the MTT or Resazurin assay, to determine the IC50 values. This process is self-validating by including positive and negative controls to ensure the reliability of the obtained data.
Caption: Inhibition of COX/LOX pathways by oxazole derivatives.
Detailed Experimental Protocol: Carrageenan-Induced Rat Paw Edema
This in vivo model is a gold standard for evaluating the acute anti-inflammatory activity of novel compounds.
Objective: To assess the ability of an oxazole derivative to reduce acute inflammation in a rodent model.
Materials:
-
Wistar or Sprague-Dawley rats (150-200g).
-
Test oxazole compound, formulated in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).
-
Positive control drug (e.g., Indomethacin, 10 mg/kg).
-
1% (w/v) solution of λ-Carrageenan in sterile saline.
-
Plebismometer or digital calipers.
Methodology:
-
Animal Acclimatization and Grouping:
-
Acclimatize animals for at least one week.
-
Fast animals overnight before the experiment with free access to water.
-
Divide animals into groups (n=6): Vehicle Control, Positive Control, and Test Compound groups (at various doses).
-
-
Compound Administration:
-
Administer the test compound, vehicle, or Indomethacin via oral gavage (p.o.) one hour before inducing inflammation.
-
-
Inflammation Induction:
-
Measure the initial volume of the right hind paw of each rat using a plebismometer. This is the baseline reading (V0).
-
Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.
-
-
Measurement of Edema:
-
Measure the paw volume (Vt) at regular intervals post-carrageenan injection, typically at 1, 2, 3, and 4 hours.
-
-
Data Analysis:
-
Calculate the percentage increase in paw volume (edema) for each animal at each time point: % Edema = [(Vt - V0) / V0] * 100.
-
Calculate the percentage inhibition of edema for the treated groups relative to the vehicle control group: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] * 100.
-
Analyze data using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).
-
Neuroprotective Activity: A Frontier in Neurodegeneration
Emerging research highlights the potential of oxazole derivatives in combating neurodegenerative diseases like Alzheimer's. [10]Their mechanisms often involve protecting neurons from oxidative stress and modulating signaling pathways critical for cell survival. [10][11]
Mechanistic Insights
Novel benzoxazole derivatives have been shown to protect PC12 cells from β-amyloid (Aβ)-induced neurotoxicity. [10]The mechanism involves the activation of the pro-survival Akt/GSK-3β signaling pathway . [10]This activation leads to a cascade of beneficial effects, including:
-
Reduction of Tau Hyperphosphorylation: A key pathological hallmark of Alzheimer's disease. [10]* Decreased Apoptosis: By reducing the Bax/Bcl-2 ratio. [10]* Suppression of Neuroinflammation: By decreasing the expression of nuclear factor-κB (NF-κB). [10] Other studies show that oxadiazole derivatives can protect brain synaptosomes from 6-hydroxydopamine (6-OHDA)-induced oxidative stress by preserving glutathione levels, a critical endogenous antioxidant. [11]
Conclusion
The oxazole scaffold is a remarkably versatile and powerful core for the development of novel therapeutics. The derivatives synthesized from this nucleus exhibit a wide spectrum of potent biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. [1][4][8]The efficacy of these compounds is intrinsically linked to their substitution patterns, and a deep understanding of structure-activity relationships is paramount for the rational design of next-generation drug candidates. The experimental protocols and workflows detailed in this guide provide a robust framework for the evaluation and validation of these promising molecules, paving the way for their potential translation into clinical applications.
References
- A Review on Chemical Synthesis and Biological Activities of Oxazole deriv
- Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Journal of Drug Delivery and Therapeutics.
- 1,3-Oxazole Derivatives: A Review of Biological Activities as Antip
- a brief review on antimicrobial activity of oxazole deriv
- Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. PubMed.
- Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. Journal of Drug Delivery and Therapeutics.
- A comprehensive review on biological activities of oxazole deriv
- A comprehensive review on biological activities of oxazole deriv
- Review of Antimicrobial Activity of Oxazole. IJPPR.
- Oxazole-Based Molecules: Recent Advances on Biological Activities. PubMed.
- Neuroprotective evaluation of novel substituted 1,3,4-oxadiazole and aroylhydrazone deriv
- Design and Synthesis of New Benzo[d]oxazole-Based Derivatives and Their Neuroprotective Effects on β-Amyloid-Induced PC12 Cells. MDPI.
- Oxazole-Based Compounds As Anticancer Agents. Bentham Science Publishers.
- Evaluation of dual potentiality of 2,4,5-trisubstituted oxazole derivatives as aquaporin-4 inhibitors and anti-inflamm
- A two-decade overview of oxadiazole derivatives as promising anticancer agents. RSC Publishing.
- Current Scenario of 1,3-oxazole Deriv
Sources
- 1. ijmpr.in [ijmpr.in]
- 2. tandfonline.com [tandfonline.com]
- 3. iajps.com [iajps.com]
- 4. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oxazole-Based Molecules: Recent Advances on Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A two-decade overview of oxadiazole derivatives as promising anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03702F [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. Neuroprotective evaluation of novel substituted 1,3,4-oxadiazole and aroylhydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Preliminary Cytotoxicity Screening of 2-(4-Aminophenyl)oxazole, HCl
[1][2]
Executive Summary & Rationale
2-(4-Aminophenyl)oxazole, HCl represents a privileged scaffold in medicinal chemistry.[1][2] Structurally, it fuses an aromatic amine with a 1,3-oxazole ring—a pharmacophore historically validated in potent antitumor agents, including the highly selective 2-(4-aminophenyl)benzothiazoles (e.g., CJM 126) [1].[1][2]
While the benzothiazole analogues are well-documented to induce cytotoxicity via CYP1A1-mediated bioactivation and subsequent DNA adduct formation [2], the oxazole congeners offer a distinct physicochemical profile (improved water solubility, altered hydrogen bonding potential).[1][2]
This guide provides a standardized, self-validating protocol for the preliminary cytotoxicity screening of this specific hydrochloride salt.[1][2] The objective is to determine the half-maximal inhibitory concentration (
Chemical Profile & Stock Preparation[1][3][4]
The hydrochloride salt form (HCl) confers improved aqueous solubility compared to the free base, but it introduces specific handling requirements regarding pH buffering in cell culture media.[2]
Physicochemical Properties
| Property | Specification |
| IUPAC Name | 4-(1,3-oxazol-2-yl)aniline hydrochloride |
| Molecular Formula | |
| Molecular Weight | 196.63 g/mol |
| Appearance | Off-white to pale yellow solid |
| Storage | -20°C, desiccated (Hygroscopic) |
| Solubility | Soluble in DMSO (>50 mM); Water (Moderate, pH dependent) |
Critical Protocol: Stock Solution Preparation
Objective: Create a sterile, stable 50 mM stock solution.
-
Weighing: Weigh 9.83 mg of 2-(4-Aminophenyl)oxazole, HCl into a sterile 1.5 mL microcentrifuge tube.
-
Solvent Addition: Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide), cell culture grade.[2]
-
Note: While the HCl salt is water-soluble, DMSO is preferred for stock solutions to prevent hydrolysis over long-term storage and to maintain consistency with hydrophobic reference standards.[1]
-
-
Dissolution: Vortex for 30 seconds. If particulates remain, sonicate at 40 kHz for 5 minutes at room temperature.
-
Sterilization: Do not filter DMSO stocks through standard cellulose acetate filters (they dissolve).[1][2] Use PTFE or Nylon 0.22 µm syringe filters if sterility is compromised, though aseptic preparation is preferred.[2]
-
Storage: Aliquot into 50 µL volumes to avoid freeze-thaw cycles. Store at -20°C.
Experimental Design Strategy
To validate the compound's activity, we employ a "biphasic" screening approach: Metabolic Competence vs. General Cytotoxicity .[2]
Cell Line Selection
The choice of cell lines is not arbitrary; it tests the hypothesis of CYP-mediated activation (analogous to benzothiazoles).[1]
| Cell Line | Tissue Origin | Rationale for Selection |
| MCF-7 | Breast Adenocarcinoma | High CYP1A1 expression. Sensitive to aryl-amine pharmacophores.[1] |
| MDA-MB-231 | Breast Carcinoma | CYP1A1 Low/Null. Negative control for metabolic activation.[1] |
| HepG2 | Hepatocellular Carcinoma | High metabolic capacity; assesses hepatotoxicity.[1] |
| HFF-1 | Human Foreskin Fibroblast | Normal tissue control to determine the Selectivity Index (SI) . |
Assay Selection: Resazurin vs. MTT
We recommend the Resazurin Reduction Assay (Alamar Blue) over MTT.[1][2]
-
Reasoning: The 2-(4-Aminophenyl)oxazole scaffold contains a reducing amine.[1] MTT assays rely on formazan reduction, which can occasionally be chemically reduced by strong reducing agents, yielding false positives.[2] Resazurin is fluorescent, more sensitive, and less prone to chemical interference from small amine molecules [3].[2]
Step-by-Step Screening Protocol
Phase 1: Cell Seeding
Time: T-24 Hours
-
Harvest cells in the exponential growth phase (70-80% confluence).[1]
-
Count cells using Trypan Blue exclusion (Viability >95% required).[1][2]
-
Seed density optimization (Crucial to avoid contact inhibition confounding results):
-
Plate 100 µL/well in 96-well black-walled, clear-bottom plates.
-
Incubate at 37°C, 5%
for 24 hours to allow attachment.
Phase 2: Compound Treatment
Time: T=0
-
Preparation of Working Solutions:
-
pH Check (Critical for HCl Salt):
-
Treatment:
Phase 3: Readout & Analysis
Time: T+72 Hours
Visualization of Workflow & Mechanism
The following diagram outlines the logical flow of the screening process and the hypothesized Mechanism of Action (MoA) based on structural activity relationships (SAR) of related oxazole/benzothiazole pharmacophores.
Caption: Figure 1. Integrated workflow for cytotoxicity screening, linking experimental steps (left to right) with the hypothesized mechanism of action derived from benzothiazole analogs.
Data Analysis & Interpretation
Calculation
Calculate % Viability for each well:
Curve Fitting
Use GraphPad Prism or similar software.[1][2] Fit data to a four-parameter logistic (4PL) equation :
Interpretation Matrix
| IC50 Value | Classification | Action Item |
| < 1 µM | Potent Hit | Proceed to mechanistic studies (Cell Cycle, Apoptosis).[1] |
| 1 - 10 µM | Moderate Activity | Assess Selectivity Index (SI). If SI > 10, optimize structure.[2] |
| > 10 µM | Weak/Inactive | Compound may require structural modification (e.g., halogenation).[2] |
Troubleshooting
References
-
Bradshaw, T. D., & Westwell, A. D. (2004).[2] The therapeutic potential of benzothiazoles.[1][4] Current Medicinal Chemistry, 11(8), 1009-1021.[2]
-
Chua, M. S., et al. (1999).[2] Antitumor benzothiazoles.[1][2] Journal of Medicinal Chemistry, 42(3), 381-392.[2]
-
Riss, T. L., et al. (2013).[2] Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[1][2]
-
Smolecule. (2023).[1][2] 2-(4-Aminophenyl)oxazole, hcl Product Information. [1][2]
Sources
- 1. Buy 2-(4-Aminophenyl)oxazole, hcl | 1351659-13-6 [smolecule.com]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2-(4-Aminophenyl)benzothiazoles: novel agents with selective profiles of in vitro anti-tumour activity - PMC [pmc.ncbi.nlm.nih.gov]
synthesis and characterization of 2-(4-Aminophenyl)oxazole hydrochloride
Synthesis and Characterization of 2-(4-Aminophenyl)oxazole Hydrochloride
Executive Summary
This technical guide details the synthesis, purification, and characterization of 2-(4-aminophenyl)oxazole hydrochloride , a critical heterocyclic building block used in the development of fluorescent probes, liquid crystal displays (OLED intermediates), and medicinal chemistry scaffolds.[1] Unlike its benzoxazole counterparts, the monocyclic oxazole ring confers distinct solubility and optoelectronic properties.[1] This protocol employs a robust two-stage synthetic strategy: the cyclocondensation of 4-nitrobenzamide with an
Retrosynthetic Analysis
To design a scalable route for 2-(4-aminophenyl)oxazole (Target Molecule, TM ), we apply a disconnection approach that preserves the sensitive oxazole ring during the final steps.[1]
-
Disconnection 1 (Functional Group Interconversion): The amino group is best installed via the reduction of a nitro precursor.[1] This avoids chemoselectivity issues during the ring formation.[1]
-
Disconnection 2 (Ring Closure): The 1,3-oxazole core is classically constructed via the Robinson-Gabriel or Bredereck synthesis. We select a modified Bredereck-type cyclization involving 4-nitrobenzamide and an
-haloaldehyde (or its acetal equivalent) as it offers higher regioselectivity for the 2-substituted oxazole compared to alternative couplings.
Figure 1: Retrosynthetic strategy for the target molecule.
Experimental Protocol
Stage 1: Synthesis of 2-(4-Nitrophenyl)oxazole
This step involves the condensation of 4-nitrobenzamide with chloroacetaldehyde (or bromoacetaldehyde diethyl acetal) under acidic conditions to effect cyclodehydration.
-
Reagents: 4-Nitrobenzamide (1.0 eq), Chloroacetaldehyde (50% aq.[1] solution, 1.5 eq), DMF (Solvent), Calcium Carbonate (Base).[1]
-
Mechanism: Nucleophilic attack of the amide oxygen on the
-carbon of the aldehyde, followed by dehydration.[1]
Protocol:
-
Setup: Charge a 250 mL round-bottom flask with 4-nitrobenzamide (16.6 g, 100 mmol) and DMF (50 mL).
-
Addition: Add chloroacetaldehyde (50% wt in water, 23.6 g, 150 mmol) and calcium carbonate (15.0 g, 150 mmol).
-
Reaction: Heat the mixture to 110°C for 6–8 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 3:1). The starting amide (
) should disappear, and a new fluorescent spot ( ) should appear.[1] -
Workup: Cool to room temperature. Pour the reaction mixture into ice-water (300 mL).
-
Isolation: The product precipitates as a yellow solid.[1] Filter the solid and wash copiously with water to remove DMF and inorganic salts.[1]
-
Purification: Recrystallize from ethanol to yield pale yellow needles.
Stage 2: Reduction to 2-(4-Aminophenyl)oxazole
We utilize Stannous Chloride (
-
Reagents: 2-(4-Nitrophenyl)oxazole (Stage 1 product),
(5.0 eq), Ethanol, Conc.[1] HCl.
Protocol:
-
Dissolution: Dissolve 2-(4-nitrophenyl)oxazole (10 mmol) in Ethanol (50 mL) in a 250 mL flask.
-
Activation: Add concentrated HCl (2 mL) to activate the tin salt.
-
Reduction: Add
(11.3 g, 50 mmol) in portions. -
Reflux: Heat to reflux (80°C) for 3 hours. The yellow solution will turn colorless or pale pink.[1]
-
Neutralization (Critical): Cool to room temperature. Adjust pH to ~8 using 10% NaOH solution. The tin salts will precipitate as a thick white slurry.[1]
-
Extraction: Filter the slurry through a Celite pad. Extract the filtrate with Ethyl Acetate (3 x 50 mL).
-
Drying: Dry organic layer over anhydrous
and concentrate in vacuo to yield the free base.
Stage 3: Hydrochloride Salt Formation
Conversion to the HCl salt ensures stability and water solubility for biological applications.[1]
Protocol:
-
Dissolve the crude free base in minimal dry 1,4-dioxane or diethyl ether.[1]
-
Add 4M HCl in dioxane (1.2 eq) dropwise at 0°C.
-
A white precipitate forms immediately.[1]
-
Stir for 30 minutes, filter, and wash with cold ether.
-
Dry under vacuum at 40°C.[1]
Process Visualization
Figure 2: Step-by-step workflow for the synthesis and purification.
Characterization & Quality Control
Since specific spectral data for the HCl salt is often proprietary or fragmented in literature, the following data is constructed based on structural analogs (e.g., 2-phenyloxazole) and theoretical shifts.
Table 1: Predicted NMR Assignments (DMSO-d6)
| Position | Atom Type | Chemical Shift ( | Multiplicity | Integration | Notes |
| Oxazole C5 | CH | 8.15 | Singlet | 1H | Characteristic oxazole ring proton (deshielded). |
| Oxazole C4 | CH | 7.35 | Singlet | 1H | Oxazole ring proton.[1] |
| Phenyl C2'/C6' | CH | 7.85 | Doublet ( | 2H | Ortho to oxazole ring.[1] |
| Phenyl C3'/C5' | CH | 6.70 | Doublet ( | 2H | Ortho to amino group (shielded).[1] |
| Amine | 9.50–10.0 | Broad Singlet | 3H | Ammonium protons (exchangeable with |
Mass Spectrometry (ESI-MS)
-
Calculated Mass (
): 160.17 g/mol (Free base).[1] -
Observed (
): m/z 161.2.
Infrared Spectroscopy (FT-IR)
- (KBr): 3400–3200 cm⁻¹ (N-H stretch, broad), 1620 cm⁻¹ (C=N oxazole), 1500 cm⁻¹ (Aromatic C=C), 1100 cm⁻¹ (C-O-C stretch).[1]
Purity Specification
-
HPLC: >98% purity required for biological assays.
-
Column: C18 Reverse Phase.[1]
-
Mobile Phase: Acetonitrile/Water (0.1% TFA) gradient.
-
Detection: UV at 254 nm (or fluorescence Ex/Em).[1]
Safety & Handling
-
Chloroacetaldehyde: Highly toxic and lachrymatory.[1] Handle only in a functioning fume hood.
-
SnCl2: Corrosive and irritant.[1] Waste contains heavy metals (Tin); dispose of according to hazardous waste regulations.[1]
-
Oxazoles: Generally stable, but store the HCl salt in a desiccator at 4°C to prevent hygroscopic decomposition.[1]
References
-
General Oxazole Synthesis: Indian Journal of Pharmaceutical Sciences, "Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review".
-
Reduction Methodologies: BenchChem Protocols, "Synthesis of 2-Phenyl-4,5-Functionalized Oxazoles".
-
Compound Identification: ChemicalBook, "2-(4-Aminophenyl)oxazole, HCl Product Entry".[1]
-
Analogous Characterization: Royal Society of Chemistry, "13C NMR Spectrum of 2,4,5-triphenyl-1H-imidazole (Analogous Heterocycle Data)".[1]
Sources
Physicochemical Profiling: Acid-Base Equilibria of 2-(4-Aminophenyl)oxazole HCl
[1]
Executive Summary
2-(4-Aminophenyl)oxazole (CAS: 62882-11-5 for free base) is a bi-functional heterocyclic building block often utilized in scintillator synthesis (related to POPOP) and medicinal chemistry.[1] Its hydrochloride salt represents the protonated cationic form, offering improved water solubility over the lipophilic free base.
Understanding the ionization state of this molecule is critical because the 4-amino group acts as an electron donor (push), while the oxazole ring acts as an electron acceptor (pull).[1] This "push-pull" electronic system creates a conjugated chromophore where pH changes drastically alter solubility, bioavailability, and fluorescence properties.[1]
Structural Analysis & Protonation Logic
To accurately determine the pKa, one must first identify the competitive basic sites within the molecule.
The Competition: Aniline vs. Oxazole
The molecule contains two potential protonation sites:[1]
-
The Exocyclic Amino Group (Aniline-like): Typically has a pKa ~4.6 (in unsubstituted aniline).[1]
-
The Oxazole Ring Nitrogen: Typically has a pKa ~0.8 (very weak base).[1]
Electronic Effects (SAR Analysis)
The 2-position of the oxazole ring is electron-withdrawing.[1] When attached to the aniline ring, it exerts a negative inductive (-I) and mesomeric (-M) effect on the phenyl ring.[1]
-
Effect on Aniline: The electron-withdrawing oxazole ring decreases the electron density on the exocyclic nitrogen, making it less basic than unsubstituted aniline (pKa < 4.6).[1]
-
Effect on Oxazole: Conversely, the electron-donating amino group pushes electron density across the phenyl ring toward the oxazole nitrogen, slightly increasing its basicity compared to unsubstituted oxazole (pKa > 0.8).[1]
Resonance & Charge Delocalization
The following diagram illustrates the resonance stabilization that influences the basicity of the nitrogen atoms.
Caption: Electron density flows from the amino group to the oxazole ring, lowering the pKa of the amine while slightly elevating the pKa of the oxazole nitrogen.[1]
Estimated pKa Values & Ionization States
Based on Structure-Activity Relationship (SAR) data from analogous compounds (e.g., 4-aminoacetophenone, pKa ~2.2; 4-(2-pyridyl)aniline, pKa ~5.7), the derived values are:
| Ionization Step | Species | Estimated pKa | Description |
| pKa₁ (Primary) | Aniline -NH₃⁺ ⇌ -NH₂ | 3.2 – 3.8 | The transition from the soluble cation (salt) to the neutral free base.[1] This is the critical value for solubility. |
| pKa₂ (Secondary) | Oxazole =N⁺H- ⇌ =N- | ~1.0 – 1.5 | Protonation of the oxazole ring.[1] Only occurs in strongly acidic media (pH < 1.5).[1] |
Species Distribution[1]
Experimental Determination Protocols
Since the neutral free base is likely sparingly soluble in water, standard potentiometric titration may yield noisy data. Spectrophotometric Titration is the authoritative method for this compound class due to the strong UV-Vis spectral shift caused by the "push-pull" system.[1]
Method A: Spectrophotometric Titration (Gold Standard)
This method relies on the fact that the protonated aniline absorbs at a different wavelength than the neutral aniline due to the loss of conjugation availability of the lone pair.
Reagents:
-
Stock Solution: 10 mM 2-(4-Aminophenyl)oxazole HCl in DMSO (to ensure complete dissolution).
-
Buffers: Citrate-Phosphate series (pH 2.0 – 8.0) with constant ionic strength (I = 0.1 M KCl).[1]
Protocol:
-
Preparation: Dilute the stock solution into the buffers to a final concentration of ~50 µM. Ensure <1% DMSO content to minimize solvent effects.[1]
-
Scanning: Measure UV-Vis absorbance (200–500 nm) for each pH point.
-
Observation: Look for the isosbestic point .[1]
-
Calculation: Plot Absorbance at
(neutral) vs. pH. Fit to the Henderson-Hasselbalch equation.
Method B: Potentiometric Titration (Cosolvent)
If UV equipment is unavailable, use a pH electrode in a water/methanol mixture.
Protocol:
Experimental Workflow Diagram
The following Graphviz diagram outlines the logic flow for characterizing the salt.
Caption: Decision tree for selecting the optimal pKa determination method based on solubility.
Implications for Research & Development
Solubility & Formulation
-
pH < 3.0: The compound exists as a salt and is water-soluble.[1]
-
pH > 4.0: The compound precipitates as the free base.[1] In biological assays (pH 7.4), the compound will be neutral and lipophilic. Action: Formulate in DMSO stock or use cyclodextrin carriers for physiological pH applications.
Fluorescence Applications
The fluorescence of 2-phenyloxazole derivatives is highly sensitive to the protonation of the amino group.[1]
-
Neutral Form (pH 7.4): Highly fluorescent (Charge Transfer state).[1]
-
Protonated Form (pH 2.0): Fluorescence is quenched or significantly blue-shifted due to the loss of the "Push" electron donor.[1]
-
Utility: This property makes the molecule a viable candidate for ratiometric pH sensing in acidic organelles (lysosomes).
References
-
ChemicalBook. (2025).[1] 4-Aminoacetophenone Properties and pKa Data.[1]
-
National Institute of Standards and Technology (NIST). (2024).[1] Acetophenone, 4'-amino- Thermochemical Data.[1][2][1]
-
PubChem. (2025).[1][3][4][5] 2,5-Diphenyloxazole (PPO) Compound Summary. National Library of Medicine.[1] [1]
-
University of Tartu. (2022).[1] pKa Values of Nitrogen Heterocycles in Acetonitrile and Water.
-
ChemScene. (2024). 4-(Oxazol-2-yl)aniline Product Specifications.
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. Acetophenone, 4'-amino- [webbook.nist.gov]
- 3. 2-Phenyl-oxazole-4-carboxylic acid | C10H7NO3 | CID 1234752 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. p-Aminoacetophenone | C8H9NO | CID 7468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-(1,3-Oxazol-5-yl)aniline | C9H8N2O | CID 517747 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
derivatization of 2-(4-Aminophenyl)oxazole for fluorescence-based assays
Application Note: Tunable Fluorescence Modulation of 2-(4-Aminophenyl)oxazole Subtitle: Synthesis of Solvatochromic Probes and Bioconjugation Precursors for Bio-Assays
Introduction & Scientific Rationale
The molecule 2-(4-Aminophenyl)oxazole (4-APO) represents a classic "Push-Pull" fluorophore architecture.[1] It consists of an electron-rich donor (the primary amine) conjugated via a phenyl ring to an electron-deficient acceptor (the oxazole ring). This Donor-π-Acceptor (D-π-A) configuration facilitates Intramolecular Charge Transfer (ICT) upon excitation, resulting in fluorescence properties that are highly sensitive to the chemical environment and derivatization status.[1]
While 4-APO itself is a competent fluorophore, its utility in biological assays is limited by the poor reactivity of the aromatic amine toward biomolecules under physiological conditions.[1] To utilize 4-APO in high-fidelity assays, it must be derivatized.[1]
This guide details two critical workflows:
-
Chemical Derivatization: Converting the aromatic amine into a carboxylic acid-functionalized linker (Hemisuccinamide), enabling standard NHS-ester bioconjugation.[1]
-
Fluorescence Characterization: Utilizing the solvatochromic shift of the derivative to map local polarity changes in biological microenvironments.
Mechanism of Action: The "Push-Pull" Switch
The fluorescence of 4-APO is governed by the electron-donating capability of the nitrogen lone pair.
-
State A (Free Amine): Strong electron donation into the π-system. Low energy gap (
), Red-shifted emission.[1] -
State B (Amide Derivative): The carbonyl group of the amide withdraws electron density from the nitrogen. This reduces the ICT strength, increasing
and causing a Hypsochromic (Blue) Shift in emission.[1] -
State C (Protonated Amine - Low pH): Complete removal of the lone pair from conjugation. Disruption of the D-π-A system. Significant fluorescence quenching or shift to UV.[1]
This tunable mechanism allows 4-APO derivatives to serve as ratiometric sensors for pH and polarity, or as stable blue-emitting tags for proteins.[1]
Visualizing the Workflow
Protocol A: Synthesis of 4-APO Hemisuccinamide (Linker Installation)
Objective: To convert the low-reactivity aromatic amine into a reactive carboxylic acid handle without quenching the fluorescence core.
Materials:
-
2-(4-Aminophenyl)oxazole (4-APO)[1]
-
Succinic Anhydride[1]
-
Triethylamine (TEA)[1]
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)[1]
-
1M HCl (for workup)[1]
Step-by-Step Methodology:
-
Dissolution: Dissolve 1.0 mmol (160 mg) of 4-APO in 5 mL of dry THF. The solution should appear pale yellow.
-
Acylation: Add 1.2 mmol (120 mg) of Succinic Anhydride followed by 1.5 mmol (210 µL) of TEA.
-
Scientific Note: TEA acts as a proton scavenger. The reaction is driven by the opening of the anhydride ring by the nucleophilic aniline nitrogen.
-
-
Reaction: Stir at Room Temperature (RT) for 4–6 hours. Monitor by TLC (Silica; 5% MeOH in DCM).[1] The product will be significantly more polar (lower
) than the starting material. -
Workup (Precipitation):
-
Evaporate the THF under reduced pressure.
-
Re-suspend the residue in 10 mL of water.
-
Slowly acidify to pH ~3 using 1M HCl.[1] The hemisuccinamide (carboxylic acid form) will precipitate as a white/off-white solid.
-
-
Purification: Filter the precipitate, wash with cold water (3x), and dry under vacuum.
-
Yield Expectation: 80–90%.
-
Validation: 1H-NMR should show the disappearance of the aniline -NH2 doublet and appearance of the amide -NH singlet plus the succinyl -CH2-CH2- protons.
-
Protocol B: Bioconjugation to BSA (Model Protein)
Objective: To covalently label Bovine Serum Albumin (BSA) using the synthesized 4-APO-HS derivative.
Materials:
-
4-APO-HS (from Protocol A)[1]
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)[1]
-
NHS (N-Hydroxysuccinimide)[1]
-
BSA (1 mg/mL in PBS)[1]
-
DMSO (anhydrous)[1]
-
Purification Column (Sephadex G-25 or PD-10)[1]
Step-by-Step Methodology:
-
Activation (In Situ):
-
Dissolve 5 mg of 4-APO-HS in 200 µL dry DMSO.[1]
-
Add 1.5 equivalents of EDC and 2.0 equivalents of NHS.
-
Incubate for 30 minutes at RT. This creates the reactive NHS-ester.
-
-
Conjugation:
-
Add the activated dye solution dropwise to 2 mL of the BSA solution (in Phosphate Buffer, pH 7.4–8.0).
-
Critical: Ensure the final DMSO concentration is <10% to prevent protein denaturation.
-
Incubate for 2 hours at RT in the dark.
-
-
Purification:
-
Load the reaction mixture onto a Sephadex G-25 column equilibrated with PBS.
-
Elute with PBS. The first colored band is the labeled protein (High MW); the second band is free dye (Low MW).[1]
-
-
Quantification:
Protocol C: Solvatochromic Characterization (Assay Validation)
Objective: To validate the probe's sensitivity to environmental polarity, simulating binding to hydrophobic pockets in proteins.[1]
Methodology: Prepare 10 µM solutions of 4-APO (Parent) and 4-APO-HS (Derivative) in solvents of varying polarity indices.
Data Summary Table: Expected Spectral Shifts
| Solvent | Polarity Index | 4-APO Emission | 4-APO-HS Emission | Interpretation |
| Toluene | 2.4 | 410 nm (Blue) | 390 nm (UV-Blue) | Non-polar environment; stabilized excited state.[1] |
| DCM | 3.1 | 425 nm | 405 nm | Moderate polarity. |
| Ethanol | 5.2 | 440 nm | 420 nm | Hydrogen bonding stabilizes the ICT state (Red shift). |
| DMSO | 7.2 | 455 nm (Cyan) | 435 nm | Highly polar; maximum red shift.[1] |
Note: The Hemisuccinamide (HS) derivative will consistently emit at shorter wavelengths (Blue Shift) compared to the parent amine due to the electron-withdrawing effect of the amide bond.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conjugation Yield | Hydrolysis of NHS ester | Use anhydrous DMSO; ensure buffers are amine-free (No Tris/Glycine). |
| Precipitation during Assay | Hydrophobicity of Oxazole | Keep dye stock concentration high in DMSO; dilute rapidly into buffer.[1] Add 0.05% Tween-20.[1] |
| Fluorescence Quenching | Aggregation (ACQ) | Reduce Degree of Labeling (DOL).[1] Optimal DOL is usually 1–3 dyes per protein.[1] |
| No Fluorescence | Low pH (< 4.[1]0) | The oxazole nitrogen may be protonated. Ensure assay buffer is pH > 6.[1][2]0. |
References
-
Lakowicz, J. R. (2006).[1] Principles of Fluorescence Spectroscopy. 3rd Edition. Springer.[1] (Foundational text on ICT and solvatochromism).
-
Kuwana, R., et al. (2025).[2][3][4] "Combination of fluorescent reagents with 2-(4-aminophenyl) benzothiazole...". Frontiers in Microbiology. Link (Demonstrates application of similar aminophenyl-azoles in bio-imaging).[1]
-
BenchChem. (2025).[1][5] "Synthesis of 2-Phenyl-4,5-Functionalized Oxazoles". BenchChem Application Notes. Link (Protocols for oxazole ring synthesis and handling).
-
Adhikary, S., et al. (2018).[1] "Cell-imaging studies of highly substituted oxazole derivatives as organelle targeting fluorophores". Scientific Reports.[1] Link (Validation of oxazole derivatives for intracellular pH sensing).[1]
-
Hermanson, G. T. (2013).[1] Bioconjugate Techniques. 3rd Edition. Academic Press.[1] (Standard protocols for NHS/EDC coupling).
Sources
- 1. Cell-imaging studies of highly substituted oxazole derivatives as organelle targeting fluorophores (OTFPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combination of fluorescent reagents with 2-(4-aminophenyl) benzothiazole and safranin O was useful for analysis of spore structure, indicating the diversity of Bacillales species spores - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, characterization and biological evaluation of novel 2,5 substituted-1,3,4 oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Combination of fluorescent reagents with 2-(4-aminophenyl) benzothiazole and safranin O was useful for analysis of spore structure, indicating the diversity of Bacillales species spores [frontiersin.org]
- 5. benchchem.com [benchchem.com]
Troubleshooting & Optimization
optimizing reaction conditions for 2-(4-Aminophenyl)oxazole synthesis
Topic: Optimization of Reaction Conditions & Troubleshooting Audience: Medicinal Chemists, Process Chemists, R&D Scientists Status: Active | Version: 2.4 (Current)
Introduction: The Synthetic Challenge
Synthesizing 2-(4-aminophenyl)oxazole presents a classic "amphoteric scaffold" challenge. The molecule contains a basic primary amine and a weakly basic oxazole ring, making purification difficult. Furthermore, the electron-rich aniline moiety is susceptible to oxidation during the harsh cyclodehydration steps typical of oxazole synthesis.
This guide prioritizes two high-fidelity pathways:
-
The Modular Route (Suzuki-Miyaura Coupling): Best for library generation and mild conditions.
-
The Linear Route (Robinson-Gabriel Cyclization): Best for scale-up and cost-efficiency.
Module 1: Route Selection Strategy
Q: Which synthetic pathway should I choose for my scale and available reagents?
A: Use the decision matrix below. The choice depends heavily on whether you need to avoid transition metals (Linear) or require high functional group tolerance (Modular).
Figure 1: Strategic Decision Matrix for 2-(4-aminophenyl)oxazole synthesis.
Module 2: The Modular Route (Suzuki-Miyaura Coupling)
Context: This is the most robust method for medicinal chemistry. It involves coupling a 2-halooxazole with a 4-aminophenylboronic acid derivative.
Q: My reaction stalls at 50% conversion, and the catalyst turns black. What is happening? A: This is likely catalyst poisoning caused by the free amine or the oxazole nitrogen coordinating to the Palladium.
Troubleshooting Protocol:
-
Protect the Amine: Never use the free amine in the coupling step. Use 4-(Boc-amino)phenylboronic acid pinacol ester . The Boc group prevents N-Pd coordination.
-
Switch Ligands: Standard
often fails here. Switch to bulky, electron-rich phosphines like XPhos or SPhos , which facilitate oxidative addition and prevent catalyst arrest.
Optimized Protocol (Suzuki):
| Component | Recommendation | Rationale |
| Electrophile | 2-Chlorooxazole or 2-Iodooxazole | 2-Chloro is cheaper; 2-Iodo is more reactive at lower temps. |
| Nucleophile | 4-(Boc-amino)phenylboronic acid pinacol ester | Prevents catalyst poisoning; pinacol ester is more stable than free acid. |
| Catalyst | Pd(dppf)Cl₂·DCM or XPhos Pd G2 | Bidentate ligands (dppf) resist displacement by the oxazole nitrogen. |
| Base | Anhydrous bases preferred to minimize protodeboronation. | |
| Solvent | 1,4-Dioxane/Water (4:1) | The biphasic system is crucial for inorganic base solubility. |
Step-by-Step Workflow:
-
Charge flask with 2-chlorooxazole (1.0 eq), Boronate (1.1 eq), and
(3.0 eq). -
Degas solvent (Dioxane/
) with sparging for 15 mins (Critical: Oxygen kills active Pd). -
Add Pd catalyst (5 mol%).
-
Heat to 90°C for 4–6 hours.
-
Workup: Filter through Celite, extract with EtOAc.
-
Deprotection: Treat crude with TFA/DCM (1:1) to reveal the free amine.
Module 3: The Linear Route (Robinson-Gabriel Cyclization)
Context: This route builds the oxazole ring from an acyclic precursor (N-acyl-
Q: I am getting a black tar instead of my product when using
Solution: You must use a masked amine (e.g., 4-nitro group) and reduce it after ring formation.
Mechanism & Troubleshooting Visualization:
Figure 2: The Robinson-Gabriel pathway emphasizing the Nitro-reduction strategy.
Optimized Protocol (Burgess Reagent Modification): Use this if your substrate contains acid-sensitive groups.
-
Precursor Synthesis: React 4-nitrobenzoyl chloride with serine methyl ester or aminoacetaldehyde dimethyl acetal (followed by hydrolysis).
-
Cyclization:
-
Dissolve the
-keto amide (or serine amide) in anhydrous THF. -
Add Burgess Reagent (Methyl N-(triethylammoniumsulfonyl)carbamate) (2.0 eq).
-
Heat to 70°C.
-
Why? Burgess reagent promotes syn-elimination under neutral conditions, avoiding the charring seen with
.
-
-
Reduction: Hydrogenate the nitro-oxazole using
(1 atm) and Pd/C (10%) in MeOH to obtain the final amine.
Module 4: Isolation & Purification FAQs
Q: My product streaks on TLC and sticks to the silica column. How do I elute it? A: The product is a weak base. Silica gel is slightly acidic, causing the amine to protonate and bind tightly.
The "Triethylamine Trick":
-
Pre-treat the column: Flush the silica column with mobile phase containing 1% Triethylamine (Et3N) before loading your sample.
-
Eluent: Use DCM:MeOH (95:5) + 0.5%
or Et3N. The base keeps the amine deprotonated and moving.
Q: Can I purify without chromatography? A: Yes, utilizing the amphoteric nature.
-
Dissolve crude in 1M HCl (Product goes into water; non-basic impurities stay in organic).
-
Wash aqueous layer with Ether/DCM.
-
Basify aqueous layer to pH 10 with NaOH.
-
The product will precipitate or can be extracted into EtOAc.[1]
References
-
Wipf, P., & Miller, C. P. (1993). A new synthesis of highly functionalized oxazoles.[2] The Journal of Organic Chemistry, 58(14), 3604-3606. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
-
Schnürch, M., et al. (2007). Cross-Coupling Reactions on Azoles with Two and More Heteroatoms. Chemical Society Reviews, 36, 1046-1057. [Link]
-
Klapars, A., et al. (2001). A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Heterocycles. Journal of the American Chemical Society, 123(31), 7727-7729. [Link]
-
Bagley, M. C., et al. (2004). One-step synthesis of oxazoles from ketones using a polymer-supported sulfonate. Synlett, 2004(14), 2615-2617. [Link]
Sources
Technical Support Center: Resolving Solubility Challenges of 2-(4-Aminophenyl)oxazole
Prepared by the Senior Application Scientist Team
This guide provides in-depth troubleshooting strategies and technical information for researchers, scientists, and drug development professionals encountering solubility issues with 2-(4-Aminophenyl)oxazole. Our approach is rooted in first principles of physical organic chemistry to empower users to make informed decisions during their experimental workflow.
Troubleshooting Guide: A Step-by-Step Approach to Solubilization
This section is designed as a logical workflow. Start with the first question and proceed based on your experimental observations.
Q1: I am starting my experiment. Which solvent should I try first for 2-(4-Aminophenyl)oxazole?
Answer: Your initial choice of solvent is critical. Based on the structure of 2-(4-Aminophenyl)oxazole, which contains a polar aromatic amine and a heterocyclic oxazole ring, polar aprotic solvents are the recommended starting point.[1]
-
Primary Recommendation: Begin with Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) . These solvents are excellent at disrupting the crystal lattice energy of complex organic molecules through strong dipole-dipole interactions. Many compounds with poor aqueous solubility are readily soluble in DMF at concentrations up to 20 mg/mL.[2]
-
Secondary Recommendation: For applications where DMSO or DMF may interfere, Ethanol or Methanol are viable polar protic alternatives. Oxazole-containing compounds generally show favorable solubility in these solvents.[1]
Causality: The molecule possesses both hydrogen bond donors (the -NH2 group) and acceptors (the N and O atoms in the oxazole ring).[3][4] Polar aprotic solvents like DMSO are effective because they are strong hydrogen bond acceptors and have a high dielectric constant, which helps to solvate the molecule without competing for the hydrogen bond donors. Polar protic solvents like ethanol can act as both donors and acceptors, also facilitating dissolution.
Q2: My compound has poor solubility even in DMSO or DMF. What physical methods can I use to assist dissolution?
Answer: If you observe particulate matter or cloudiness, gentle physical agitation can provide the necessary activation energy to overcome intermolecular forces in the solid state.
Step-by-Step Protocol:
-
Vortexing: After adding the solvent, cap the vial securely and vortex at high speed for 30-60 seconds. Visually inspect for dissolution.
-
Gentle Heating (Warming): Place the sealed vial in a heat block or water bath set to 30-40°C for 5-10 minutes. Swirl intermittently. This increases the kinetic energy of the solvent molecules, enhancing their ability to break down the solute's crystal lattice.
-
Trustworthiness Check: Always ensure your compound is thermally stable at the selected temperature. For many heterocyclic compounds, this temperature range is safe for short durations.[3]
-
-
Sonication: Place the vial in a bath sonicator for 5-15 minutes. The high-frequency sound waves create micro-cavitations that physically break apart solute agglomerates, increasing the surface area available for solvation.
If the solution is still not clear, do not increase the temperature excessively, as this can lead to degradation. Instead, proceed to the next step.
Q3: Physical methods were not enough. How can I use a co-solvent system to improve solubility?
Answer: A co-solvent system can fine-tune the polarity of the solvent environment to better match the solute. This is particularly useful when preparing a stock solution that will later be diluted into an aqueous medium.
Experimental Rationale: The goal is to create a solution that is just polar enough to maintain solubility without being so non-polar that the compound precipitates upon aqueous dilution. A common strategy involves using a small amount of a strong organic solvent (like DMSO/DMF) mixed with a more moderate solvent (like ethanol) or a buffer.
Protocol: Preparing a 10 mg/mL Stock in a Co-Solvent System
-
Weigh 10 mg of 2-(4-Aminophenyl)oxazole into a clean vial.
-
Add 100 µL of DMSO. Vortex until the solid is fully dissolved.
-
Slowly add 900 µL of Ethanol (or your secondary solvent of choice) while gently stirring or vortexing. Add the secondary solvent dropwise to prevent "crashing out" (sudden precipitation).
-
Observe the solution. If it remains clear, you have successfully created a 10 mg/mL stock in a 1:9 DMSO:Ethanol co-solvent system. For a similar thiazole analog, a 1:10 solution of an organic solvent in a PBS buffer yielded a solubility of approximately 1 mg/mL.[2]
Q4: My experiment requires a near-neutral pH aqueous buffer, but my compound precipitates upon dilution. What chemical modification can I try?
Answer: This is a classic solubility challenge for basic compounds. The aromatic amine group on 2-(4-Aminophenyl)oxazole is basic and can be protonated to form a much more soluble salt. The solubility of amino-containing compounds is highly dependent on pH.[5][6]
Mechanism - pH Adjustment: By lowering the pH of the solution, you can protonate the primary amine (-NH2) to form an ammonium salt (-NH3+). This charged species is significantly more polar and exhibits much greater solubility in aqueous media.[7] The oxazole ring itself is a very weak base (pKa of the conjugate acid is ~0.8) and is unlikely to be protonated under mild acidic conditions.[8]
Caption: pH-mediated solubilization of the amine.
Protocol: Acid-Mediated Solubilization for Aqueous Buffers
-
Prepare a concentrated stock solution (e.g., 20-50 mg/mL) of 2-(4-Aminophenyl)oxazole in 100% DMSO.
-
In a separate tube, prepare your target aqueous buffer (e.g., PBS, pH 7.4).
-
Add a small aliquot of the DMSO stock to the aqueous buffer to achieve your desired final concentration.
-
If precipitation occurs, add 1N HCl dropwise while stirring until the solution clears. Monitor the pH to ensure it remains within a range compatible with your experiment.
-
Self-Validation: It is advisable to perform a small-scale test first to determine the minimum amount of acid required. This prevents over-acidification of your final solution. For many basic compounds, adjusting the pH to be 1-2 units below the pKa of the basic group is sufficient to ensure solubility.
Frequently Asked Questions (FAQs)
Q: What are the expected solubility profiles for 2-(4-Aminophenyl)oxazole? A: While specific quantitative data is not widely published, based on its structure and data from analogous compounds, a qualitative and estimated solubility profile can be established.
| Solvent Type | Examples | Expected Solubility | Rationale |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High to Moderate | Strong dipole moments and hydrogen bond accepting capabilities effectively solvate the molecule.[1] |
| Polar Protic | Ethanol, Methanol | Moderate | Capable of hydrogen bonding with the amine and oxazole moieties, but may be less effective at breaking crystal lattice forces than DMSO/DMF.[1] |
| Non-Polar | Hexane, Toluene | Very Low | The molecule's polar functional groups prevent favorable interactions with non-polar solvents. |
| Aqueous Buffer (Neutral) | PBS (pH 7.4) | Very Low | The neutral form of the molecule is not sufficiently polar to be soluble in water. |
| Aqueous Buffer (Acidic) | Citrate Buffer (pH 4-5) | Moderate to High | Protonation of the basic amine group forms a soluble salt, dramatically increasing aqueous solubility.[7][9] |
Q: I have the hydrochloride salt of 2-(4-Aminophenyl)oxazole. How does this change things? A: The hydrochloride salt form is provided specifically to enhance solubility in polar solvents, particularly water and buffers.[1] The amine group is already protonated. You should find it has significantly higher intrinsic solubility in aqueous media compared to the free base. However, if you dissolve it in a basic solution (pH > pKa of the amine), it will be deprotonated back to the less soluble free base and may precipitate.
Q: Are there any known solvent incompatibilities? A: While 2-(4-Aminophenyl)oxazole is generally stable, avoid highly reactive solvents or conditions. For instance, DMF can be incompatible with strong reagents like sodium hydride.[10] Always consult the Safety Data Sheet (SDS) for your specific compound and solvents.[11][12][13][14][15]
Q: What is the best way to prepare and store a stock solution for biological assays? A: The best practice is to prepare a highly concentrated stock solution in 100% anhydrous DMSO. Store this stock at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. This minimizes the final concentration of organic solvent in your assay, which is crucial as high concentrations of DMSO can be toxic to cells. A final DMSO concentration of <0.5% is recommended for most cell-based assays.
Caption: Troubleshooting workflow for solubilizing 2-(4-Aminophenyl)oxazole.
References
-
Reddit. (2022, January 6). How to tackle compound solubility issue. r/labrats. [Link]
-
Royal Society of Chemistry. (2021, August 27). CHAPTER 2: Tactics to Improve Solubility. [Link]
-
Wikipedia. Oxazole. [Link]
-
Joshi, S., et al. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences. [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]
-
Lee, S. H., et al. (2025, August 7). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Journal of Chemical & Engineering Data. [Link]
-
ResearchGate. (2012, October 2). Can anybody suggest how to overcome solubility problems of hetero-cyclic compounds?[Link]
-
ResearchGate. (2025, August 6). Synthesis and Reactions of Oxazoles. [Link]
-
Ascendia Pharma. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. [Link]
-
Apelblat, A. (2006). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Journal of Chemical & Engineering Data. [Link]
-
Organic Chemistry Portal. Synthesis of 1,3-oxazoles. [Link]
-
Elsevier. (2021). Ene reactions of pre-aromatic heterocycles. Tetrahedron Letters. [Link]
-
National Institutes of Health. (2023, September 1). Evaluation of dual potentiality of 2,4,5-trisubstituted oxazole derivatives as aquaporin-4 inhibitors and anti-inflammatory agents in lung cells. [Link]
-
MDPI. (2024). The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. [Link]
-
Trevino, S. R., et al. (2007). Amino acid contribution to protein solubility: Asp, Glu, and Ser contribute more favorably than the other hydrophilic amino acids in RNase Sa. Protein Science. [Link]
-
World Journal of Biology Pharmacy and Health Sciences. (2023, March 13). Solubility enhancement techniques: A comprehensive review. [Link]
-
ResearchGate. (2025, August 9). Aminoketone, oxazole and thiazole synthesis. Part 15.1 2-[4-(4-halobenzenesulphonyl)-phenyl]-5-aryloxazoles. [Link]
-
ResearchGate. (2025, August 8). Solubility enhancement techniques: A comprehensive review. [Link]
-
ACS Publications. (2022, February 24). Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. Chemical Reviews. [Link]
-
Journal of Pharmaceutical Negative Results. SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. [Link]
-
YouTube. (2017, August 16). pH Effects on Amino Acid Structures. [Link]
-
National Center for Biotechnology Information. (2020, March 31). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. [Link]
-
Taylor & Francis Online. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. [Link]
-
ResearchGate. (2021, October 17). Synthetic approaches for oxazole derivatives: A review. [Link]
-
RSC Publishing. (2022, June 29). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. [Link]
Sources
- 1. Buy 2-(4-Aminophenyl)oxazole, hcl | 1351659-13-6 [smolecule.com]
- 2. reddit.com [reddit.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. semanticscholar.org [semanticscholar.org]
- 7. books.rsc.org [books.rsc.org]
- 8. Oxazole - Wikipedia [en.wikipedia.org]
- 9. Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. fishersci.com [fishersci.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. echemi.com [echemi.com]
Technical Support Center: Oxazole Stability & Reaction Optimization
Welcome to the Heterocycle Stability Support Hub. Topic: Preventing Ring Opening of the Oxazole Moiety Ticket ID: OXZ-STAB-001 Assigned Scientist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The "Diva" of Heterocycles[1]
The oxazole ring is a pharmacophore powerhouse, present in natural products (e.g., Hennoxazole, Muscoride) and synthetic drugs. However, it possesses a "Jekyll and Hyde" reactivity profile. While aromatic, the presence of both pyridine-type nitrogen and furan-type oxygen creates significant electron density imbalances.[1]
The Core Problem: The oxazole ring is susceptible to cleavage under three primary conditions:
-
Acidic Hydrolysis: Protonation of the nitrogen renders the C2 and C5 positions highly electrophilic, inviting water attack.
-
Nucleophilic Attack (Base): The C2 position is electron-deficient; strong nucleophiles or bases can trigger ring opening to isocyanides.[1][2]
-
Thermal Rearrangement (Cornforth): 4-Acyloxazoles exist in equilibrium with open-chain nitrile ylides.
This guide provides the mechanistic understanding and validated protocols to maintain ring integrity.
Module A: Acidic Instability & Hydrolysis Prevention
Diagnosis: If your product mass spec shows a gain of +18 Da (water) or cleavage into acyclic amides/esters after acidic workup or deprotection, you are likely experiencing acid-catalyzed hydrolysis.
The Mechanism of Failure
Oxazoles are weak bases (
Figure 1: Pathway of acid-catalyzed oxazole destruction.
Validated Protocol: Safe Boc-Deprotection in Presence of Oxazole
Standard TFA/DCM (1:1) is often too harsh if the reaction is quenched with water while still acidic.
Protocol:
-
Reagent: Use TMSOTf (Trimethylsilyl trifluoromethanesulfonate) and 2,6-Lutidine .
-
Solvent: Dichloromethane (DCM), anhydrous.
-
Procedure:
-
Dissolve substrate in DCM (0.1 M).
-
Add 2,6-Lutidine (3.0 equiv) to buffer the solution.
-
Cool to 0°C.
-
Add TMSOTf (3.0 equiv) dropwise.
-
Mechanism: TMSOTf silylates the Boc carbamate oxygen, leading to isobutene elimination without generating a high concentration of hydronium ions.
-
-
Quench: Pour into saturated aqueous NaHCO₃ (ensure pH > 7 immediately).
Why this works: The 2,6-lutidine prevents the formation of a strong acidic pool, and TMSOTf drives the deprotection via a silyl-cation mechanism rather than a proton-driven one [1].
Module B: Nucleophilic Attack & Metallation (C2 Instability)
Diagnosis: Loss of starting material during lithiation, formation of isocyanides (foul odor), or complex mixtures during nucleophilic substitution attempts.
The Mechanism of Failure
The C2 proton is the most acidic (
Figure 2: The "Danger Zone" of oxazole lithiation. The ring opens if temperature is not controlled.
Validated Protocol: C2-Lithiation Without Fragmentation
To functionalize C2 without destroying the ring, you must operate faster than the ring-opening equilibrium.
Protocol:
-
Solvent: THF (anhydrous).
-
Base: LiHMDS or n-BuLi (complexed with TMEDA).
-
Temperature: Strictly -78°C .
-
Procedure:
-
Cool oxazole solution to -78°C.
-
Add base dropwise.
-
Critical Step: Do not stir the lithiated species for >15 minutes.
-
Add the electrophile (e.g., aldehyde, alkyl halide) immediately.
-
Alternative: Use Transmetallation . Add ZnCl₂ or MgBr₂ immediately after lithiation to form the more stable organozinc/magnesium species, which has a higher barrier to ring opening [2].
-
Advanced Option (Flow Chemistry): For scale-up, use a continuous flow reactor.
-
Residence time: < 0.5 seconds.
-
Mixing: Lithiate and quench with electrophile almost simultaneously. This kinetic trapping outcompetes the thermodynamic ring opening [3].
Module C: Thermal Instability (Cornforth Rearrangement)
Diagnosis: Isomerization of 4-acyloxazoles. You start with a 4-acyl-5-substituted oxazole and end up with a rearranged isomer.
The Issue: This is a specific vulnerability of 4-acyloxazoles . Above 100°C, they undergo an electrocyclic ring opening to a nitrile ylide, then re-close to form an isomeric oxazole (swapping the 4-acyl and 5-substituents).
Prevention Strategy:
-
Temperature Control: Keep reaction temperatures below 80°C for 4-acyloxazoles.
-
Structural Design: If high-temp steps are unavoidable, reduce the electron-withdrawing nature of the C4 substituent (e.g., reduce ketone to alcohol before heating) [4].
Troubleshooting & FAQ
| Symptom | Probable Cause | Corrective Action |
| Product disappears during acidic workup | Acid hydrolysis of oxazolium intermediate. | Switch to basic workup (NaHCO₃). Use phosphate buffer (pH 6-7). Avoid HCl/H₂SO₄. |
| Foul "carbylamine" odor during reaction | Ring opening to isocyanide. | Reaction became too basic or too hot during lithiation. Lower temp to -78°C; use Lewis Acid additives. |
| Low yield in Pd-catalyzed coupling | Catalyst poisoning by N or ring opening. | Use bulky ligands (e.g., XPhos) to prevent N-coordination. Switch to oxidative addition at C-Halogen rather than C-H activation. |
| Loss of ring during ozonolysis | Ozone attacks the diene character. | Oxazoles are dienes![4][5] Do not use ozone. Use OsO₄/NMO for dihydroxylation of side-chain alkenes instead. |
References
-
Wipf, P., & Miller, C. P. (1993). A new synthesis of highly functionalized oxazoles. The Journal of Organic Chemistry, 58(14), 3604-3606. Link
-
Vedejs, E., & Monahan, S. D. (1996). Oxazole activation by N-alkylation: A route to highly substituted oxazoles. The Journal of Organic Chemistry, 61(15), 5192-5193. Link
-
Browne, D. L., et al. (2013). Continuous flow processing of unstable organolithiums: The lithiation of oxazoles. Organic & Biomolecular Chemistry, 11, 693-696. Link
-
Dewar, M. J. S., & Turchi, I. J. (1975).[6] Cornforth rearrangement. Chemical Reviews, 75(4), 389-412. Link
- Palmer, D. C. (Ed.). (2004). Oxazoles: Synthesis, Reactions, and Spectroscopy, Part A. Wiley-Interscience.
Disclaimer: These protocols are for research use only. Always perform a safety assessment before handling strong acids, bases, or organolithium reagents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 3. Oxazole - Wikipedia [en.wikipedia.org]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Cornforth Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]
managing regioselectivity in electrophilic substitution of oxazoles
Welcome to the technical support center for managing regioselectivity in the electrophilic substitution of oxazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in the functionalization of this important heterocyclic scaffold. As Senior Application Scientists, we have compiled our field-proven insights and troubleshooting strategies to help you navigate the nuances of oxazole chemistry.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the reactivity and electronic nature of the oxazole ring.
Q1: What is the intrinsic order of reactivity for the positions on an unsubstituted oxazole ring towards electrophiles?
The oxazole ring is an electron-deficient aromatic system, which makes electrophilic substitution reactions challenging without the presence of activating groups.[1][2] The presence of the electronegative oxygen atom and the pyridine-like nitrogen atom deactivates the ring towards electrophilic attack.[2][3]
The generally accepted order of reactivity for an unsubstituted oxazole is:
C4 > C5 > C2
However, the preference for C4 over C5 is often slight, and mixtures are common. The C2 position is the most electron-deficient due to its proximity to both heteroatoms and is therefore the least reactive towards electrophiles.[1] It is, however, the most acidic position, making it susceptible to deprotonation.[4][5]
Q2: How do substituents on the oxazole ring influence regioselectivity in electrophilic substitution?
Substituents are the primary tool for controlling regioselectivity. Their electronic effects (donating or withdrawing) and their position on the ring dictate the outcome of the reaction.
-
Electron-Donating Groups (EDGs): Groups like alkyl, alkoxy, or amino groups activate the oxazole ring, making electrophilic substitution more facile.[1][5]
-
An EDG at C2 directs incoming electrophiles primarily to the C5 position.
-
An EDG at C4 typically directs to the C5 position.
-
An EDG at C5 strongly directs incoming electrophiles to the C4 position.
-
-
Electron-Withdrawing Groups (EWGs): Groups such as nitro, cyano, or acyl groups further deactivate the ring, making substitution very difficult. If a reaction does occur, they direct the incoming electrophile to the position that is least deactivated.
The following diagram illustrates the directing effects of activating groups.
Caption: Directing effects of electron-donating groups (EDGs) on oxazole.
Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your experiments.
Q3: My electrophilic substitution reaction is giving me a mixture of C4 and C5 isomers. How can I improve the regioselectivity?
This is a common challenge due to the similar intrinsic reactivity of the C4 and C5 positions.
Causality: The energy barrier for the formation of the sigma complex (arenium ion) intermediate for C4 and C5 attack can be very similar. Minor changes in reaction conditions or substrate electronics can tip the balance.
Solutions:
-
Change the Solvent: Solvent polarity can influence the stability of the transition states. Experiment with a range of solvents from nonpolar (e.g., hexane, CCl₄) to polar aprotic (e.g., THF, CH₂Cl₂) to polar protic (e.g., CH₃OH, HOAc), if your reagents are compatible.[6]
-
Modify the Temperature: Lowering the reaction temperature often increases selectivity by favoring the pathway with the lower activation energy.
-
Steric Hindrance: Introduce a bulky substituent adjacent to one of the positions to sterically block the approach of the electrophile. For example, a bulky group at C5 will favor substitution at C4.
-
Switch to a Directed Metalation Strategy: For absolute regioselectivity, direct electrophilic substitution is often inferior to a directed metalation approach. This involves deprotonating a specific position with a strong base and then quenching with an electrophile.[7][8][9]
Q4: I am attempting a Vilsmeier-Haack formylation, but the reaction is sluggish and the yield is low. What can I do?
The Vilsmeier-Haack reaction is a reliable method for formylating electron-rich aromatic rings, but its success with oxazoles depends heavily on ring activation.[1][10]
Causality: The Vilsmeier reagent (formed from POCl₃ and DMF) is a moderately strong electrophile.[11] If the oxazole ring is not sufficiently electron-rich, the electrophilic attack will be slow or may not occur at all.
Solutions:
-
Check for Activating Groups: Ensure your oxazole substrate has an electron-donating group (e.g., alkyl, phenyl, alkoxy). Unsubstituted oxazole is generally unreactive under these conditions.[1]
-
Increase Reagent Stoichiometry: Increase the equivalents of the Vilsmeier reagent (typically 2-3 equivalents).
-
Increase Temperature: While starting the reaction at 0°C is common, slowly warming to 60-80°C may be necessary to drive the reaction to completion.[12] Monitor the reaction by TLC or LCMS to avoid decomposition.
Experimental Protocol: Regioselective Vilsmeier-Haack Formylation of 2,5-Diphenyloxazole
This protocol details the formylation at the C4 position, guided by the phenyl group at C5.
-
Reagent Preparation: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add anhydrous DMF (10 eq.). Cool the flask to 0°C in an ice bath.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 3 eq.) dropwise to the cooled DMF with vigorous stirring. Allow the mixture to stir at 0°C for 30 minutes. The formation of the solid Vilsmeier salt may be observed.
-
Substrate Addition: Dissolve 2,5-diphenyloxazole (1 eq.) in a minimal amount of anhydrous DMF or an inert solvent like 1,2-dichloroethane and add it dropwise to the Vilsmeier reagent slurry.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 70°C and monitor its progress by TLC.
-
Workup: Once the starting material is consumed, cool the reaction mixture to 0°C and slowly quench by pouring it onto crushed ice containing an excess of sodium acetate or sodium hydroxide solution to neutralize the acid.
-
Extraction & Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel) to yield 2,5-diphenyl-1,3-oxazole-4-carbaldehyde.
Q5: I need to functionalize the C2 position of the oxazole. Direct electrophilic attack is not working. What is the best strategy?
Direct electrophilic attack at C2 is highly unfavorable. The most effective and regioselective method is through directed metalation (deprotonation) .
Causality: The C2-H is the most acidic proton on the oxazole ring (pKa ≈ 20).[4] This allows for selective deprotonation with a strong base to form a 2-oxazolyl anion, which can then react with a wide range of electrophiles.
Problem: Traditional lithiation with bases like n-butyllithium (n-BuLi) often leads to electrocyclic ring opening of the 2-lithiooxazole, forming an unstable isocyanide intermediate.[1]
Solution: Use Stabilized Metalating Agents
The use of modern, sterically hindered TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl) prevents this unwanted ring fragmentation.[8][9]
Experimental Protocol: Regioselective C2-Silylation of Oxazole using TMPMgCl·LiCl [9]
-
Preparation: To a flame-dried flask under an inert atmosphere, add oxazole (1 eq.) and anhydrous THF. Cool the solution to -10°C.
-
Metalation: Add a solution of TMPMgCl·LiCl (1.1 eq.) in THF dropwise over 15 minutes. Stir the resulting mixture at -10°C for 1 hour.
-
Electrophilic Quench: Add trimethylsilyl chloride (TMSCl, 1.2 eq.) dropwise to the solution.
-
Workup: Allow the reaction to warm to room temperature and stir for an additional 2 hours. Quench the reaction with a saturated aqueous NH₄Cl solution.
-
Extraction & Purification: Extract with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to yield 2-(trimethylsilyl)oxazole.
This strategy can be extended for sequential functionalization, as summarized in the table below.
| Step | Position | Reagent | Electrophile (Example) | Product |
| 1 | C2 | TMPMgCl·LiCl | TMSCl | 2-(TMS)oxazole |
| 2 | C5 | TMPMgCl·LiCl | I₂ | 2-(TMS)-5-iodooxazole |
| 3 | C4 | TMPZnCl·LiCl | Allyl-Br | 2-(TMS)-4-allyl-5-iodooxazole |
This table demonstrates a potential multi-step functionalization sequence based on the methods reported by Knochel and co-workers.[7][8][9]
The following troubleshooting workflow can help guide your experimental decisions when encountering poor regioselectivity.
Caption: Troubleshooting workflow for managing oxazole regioselectivity.
References
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link]
-
Joshi, S., & Choudhary, A. N. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Cogent Chemistry, 8(1), 2113017. Retrieved from [Link]
-
Centurion University of Technology and Management. (n.d.). Oxazole.pdf. CUTM Courseware. Retrieved from [Link]
-
Patel, R. P., et al. (2022). A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. International Journal of Medical and Pharmaceutical Research. Retrieved from [Link]
-
Dr. S. B. Pokale. (2021, May 19). OXAZOLE SYNTHESIS REACTIONS FOR MSC SEMESTER IV. YouTube. Retrieved from [Link]
-
Chen, Y., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1649. Retrieved from [Link]
-
Gilchrist, T. L. (1997). Oxazoles, imidazoles, and thiazoles. ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). Oxazole. Retrieved from [Link]
-
Pattan, S. R., et al. (2016). Systematic scientific study of 1, 3-oxazole derivatives as a useful lead for pharmaceuticals. The Pharma Innovation Journal, 5(12), 111-123. Retrieved from [Link]
-
Hassner, A., & Fischer, B. (1993). NEW CHEMISTRY OF OXAZOLES. Heterocycles, 35(2), 1441-1456. Retrieved from [Link]
-
ResearchGate. (2024). A comprehensive review on synthesis of oxazoles: research on magnetically recoverable catalysts. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Bentz, C., et al. (2013). Regioselective Functionalization of the Oxazole Scaffold Using TMP-Bases of Mg and Zn. Organic Letters, 15(24), 6162-6165. Retrieved from [Link]
-
Rajanna, K. C., et al. (2011). Vilsmeier Haack Adducts as Effective Reagents for Regioselective Nitration of Aromatic Compounds under Conventional and Non-Conventional Conditions. International Journal of Organic Chemistry, 1(4), 213-220. Retrieved from [Link]
-
Wikipedia. (n.d.). Electrophilic halogenation. Retrieved from [Link]
-
Bentz, C., et al. (2013). Regioselective functionalization of the oxazole scaffold using TMP-bases of Mg and Zn. PubMed, 15(24), 6162-5. Retrieved from [Link]
-
Rajanna, K. C., et al. (2011). Vilsmeier Haack Adducts as Effective Reagents for Regioselective Nitration of Aromatic Compounds under Conventional and Non-Conventional Conditions. Scientific Research Publishing. Retrieved from [Link]
-
ResearchGate. (2014). Studies on Selective Metalation and Cross Coupling Reactions of Oxazoles. Retrieved from [Link]
-
Beilstein Journals. (2018). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]
-
Bentz, C., et al. (2013). Regioselective Functionalization of the Oxazole Scaffold Using TMP-Bases of Mg and Zn. ACS Publications. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. Retrieved from [Link]
-
Indian Journal of Pharmaceutical Sciences. (2021). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Retrieved from [Link]
-
Vedejs, E., & Monahan, S. D. (2001). Metalation of Oxazole−Borane Complexes: A Practical Solution to the Problem of Electrocyclic Ring Opening of 2-Lithiooxazoles. The Journal of Organic Chemistry, 66(16), 5359-5364. Retrieved from [Link]
-
International Journal for Research in Applied Science and Engineering Technology. (2021). A Review on Synthesis of Azoles. Retrieved from [Link]
-
National Institutes of Health. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. Retrieved from [Link]
Sources
- 1. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. thepharmajournal.com [thepharmajournal.com]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Regioselective functionalization of the oxazole scaffold using TMP-bases of Mg and Zn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 11. ijpcbs.com [ijpcbs.com]
- 12. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Guide: Optimization of Catalyst Loading in Copper-Catalyzed Oxazole Synthesis
Executive Summary: The Kinetic Landscape
In the synthesis of oxazoles—particularly via the oxidative cyclization of enamides or the coupling of ketones with benzylamines —copper catalyst loading is rarely a linear variable. Unlike palladium cross-couplings where turnover number (TON) is often high, copper-catalyzed oxidative cyclizations frequently suffer from catalyst poisoning and oxidant mass-transfer limitations .
The "standard" 10 mol% loading found in academic literature is often a brute-force compensation for inefficient re-oxidation cycles. For process optimization, reducing this loading requires a mechanistic understanding of the Active Catalyst vs. Resting State equilibrium.
Catalyst Loading Dynamics
The Non-Linearity of Loading
Users often observe that reducing catalyst loading from 10 mol% to 5 mol% results in a disproportionate drop in yield (e.g., from 85% to <40%). This indicates that the reaction is not strictly zero-order in catalyst; rather, the catalyst is being deactivated faster than the turnover frequency (TOF).
Key Kinetic Drivers:
-
Monomer-Dimer Equilibrium: Many active Cu(II) species exist in equilibrium with inactive dimers. High loading favors dimerization (inactive), while too low loading leaves the system vulnerable to poisoning by nitrogen-containing byproducts.
-
Re-oxidation Bottlenecks: In aerobic oxidations, the rate-limiting step is often the re-oxidation of Cu(I) to Cu(II). If loading is high but oxygen mass transfer is low, the catalyst accumulates as inactive Cu(I), stalling the cycle.
Visualizing the Optimization Workflow
The following diagram outlines the logic flow for optimizing catalyst loading against reaction variables.
Figure 1: Decision matrix for optimizing catalyst loading based on conversion and visual cues.
Troubleshooting & FAQs
Scenario A: The "Stalled" Reaction
Q: My reaction proceeds rapidly to 60% conversion and then stops completely. Adding more catalyst does not restart it. Why?
Diagnosis: Product Inhibition or Ligand Exchange. In oxazole synthesis, the oxazole product itself is a coordinating ligand. As the concentration of the product increases, it competes with the substrate (or the ancillary ligand) for the copper center. If the product binds Cu(II) more strongly than the substrate, the catalyst becomes "sequestered."
Corrective Action:
-
Ligand Screen: Switch to a stronger bidentate ligand (e.g., 1,10-phenanthroline or dtbpy) that cannot be displaced by the monodentate oxazole product.
-
Temperature Ramp: Increase the temperature by 10°C after 50% conversion to shift the equilibrium away from product coordination.
Scenario B: Variable Yields with Electronic Changes
Q: My electron-rich enamides cyclize with 2 mol% Cu, but electron-deficient substrates fail even at 20 mol%.
Diagnosis: Rate of Oxidation vs. Decomposition. Electron-deficient substrates (EWG) undergo the initial Single Electron Transfer (SET) or coordination step much slower.
-
Mechanism: The high catalyst loading (20 mol%) promotes side reactions (e.g., radical dimerization of the solvent or ligand) faster than it oxidizes the sluggish substrate.
Corrective Action:
-
Do NOT increase loading. Instead, increase the oxidant potential. Switch from atmospheric air to pure O2 balloon, or add a co-oxidant like TEMPO (10-20 mol%) to facilitate the Cu(I)
Cu(II) turnover.
Scenario C: Reproducibility Issues
Q: I get 90% yield on Monday and 40% on Tuesday using the same protocol.
Diagnosis: Moisture Sensitivity & Anionic Ligands. While Cu(II) is generally stable, the active species in cyclizations often involves a basic counter-ion (acetate, carbonate).
-
Root Cause: Absorption of moisture by the base (e.g., Cs2CO3) or the solvent can protonate the reactive intermediate, killing the cycle.
-
Check: Are you using "aged" Cu(OAc)2? Copper acetate hydrolyzes over time to insoluble basic salts.
Protocol: Always use anhydrous solvents and freshly dried bases. If using Cu(OAc)2, ensure it is the monohydrate or anhydrous form, consistently.
Visualization: Mechanism of Failure
Understanding how the catalyst dies is crucial for fixing loading issues.
Figure 2: Catalytic cycle showing critical failure points: disproportionation of Cu(I) and product inhibition.
Protocol: Copper Scavenging & Purification
For pharmaceutical applications, reducing residual Cu to <10 ppm is mandatory. Standard chromatography is often insufficient as copper coordinates to polar functionalities on the silica.
Method A: Chelation Wash (The "Blue" Wash)
Best for: Large scale (>1g), non-water-soluble products.
-
Dilute: Dilute the crude reaction mixture with EtOAc or DCM.
-
Prepare Scavenger: Make a 0.1 M aqueous solution of EDTA (disodium salt) and adjust pH to ~8-9 with NaHCO3. (High pH ensures EDTA is fully deprotonated and active).
-
Wash: Shake organic layer with EDTA solution.
-
Observation: Aqueous layer will turn bright blue (Cu-EDTA complex).
-
-
Repeat: Repeat wash until the aqueous layer remains colorless (typically 2-3 cycles).
-
Dry: Wash with brine, dry over Na2SO4.
Method B: Thiol-Silica Filtration
Best for: High-throughput screening, acid-sensitive compounds.
-
Material: Use commercially available Thiol-functionalized Silica (e.g., SiliaMetS® Thiol).
-
Loading: Add 5-10 equivalents (w/w relative to catalyst mass) of Thiol-Silica to the reaction mixture.
-
Stir: Stir at room temperature for 30-60 minutes.
-
Filter: Pass through a standard frit or Celite pad. The Cu remains bound to the solid thiol phase.
Data Summary: Loading vs. Yield
Table 1: Effect of Catalyst Loading on Oxidative Cyclization of N-Benzyl-2-phenylacetamide (Model System)
| Catalyst Loading (mol%) | Time (h) | Conversion (%) | Yield (%) | Notes |
| 10.0 | 4 | >99 | 92 | Standard condition. Dark green solution. |
| 5.0 | 6 | 95 | 88 | Optimal for scale-up. |
| 2.0 | 12 | 65 | 45 | Stalled. Solution turned red/brown (Cu(I) accumulation). |
| 2.0 (+ TEMPO) | 6 | 98 | 89 | Co-oxidant restores turnover at low loading. |
| 20.0 | 2 | >99 | 75 | Lower yield due to homocoupling side-products. |
References
-
Mechanistic Insights into Copper Oxidation: Stahl, S. S. (2004). "Palladium-Catalyzed Oxidation of Organic Chemicals with O2." Science, 305(5685), 1100–1101. (Fundamental principles of aerobic metal catalysis and re-oxidation kinetics). [Link]
-
Copper-Catalyzed Oxazole Synthesis: Wang, Y., et al. (2012). "Copper-Catalyzed Synthesis of Oxazoles via Oxidative Cyclization." The Journal of Organic Chemistry, 77(18), 8332–8337. (Primary source for enamide cyclization protocols). [Link]
-
Catalyst Deactivation & Scavenging: Mitchell, D., et al. (2012). "Removal of Metal Impurities from Reaction Mixtures." Organic Process Research & Development, 16(1), 70–81. (Authoritative guide on EDTA and silica treatments). [Link]
-
Van Leusen Oxazole Synthesis Modifications: Sisko, J., et al. (2000). "An Investigation of the Van Leusen Oxazole Synthesis." The Journal of Organic Chemistry, 65(5), 1516–1524. (Foundational work on base/catalyst effects).[1][2][3][4] [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent developments and perspectives in the copper-catalyzed multicomponent synthesis of heterocycles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10472H [pubs.rsc.org]
Validation & Comparative
Comparative Guide: Strategic Synthesis of Oxazole Scaffolds
Executive Summary: The Oxazole Imperative
In medicinal chemistry, the oxazole ring is not merely a linker; it is a critical bioisostere for amide bonds, offering improved metabolic stability and pharmacokinetic profiles. From the cytotoxic macrolide hennoxazole A to the anti-inflammatory oxaprozin, the construction of this 1,3-azole core demands a nuanced selection of synthetic methodology.
This guide moves beyond textbook definitions to provide a rigorous, comparative analysis of the three dominant synthetic pathways: the Robinson-Gabriel Cyclodehydration , the Van Leusen Reaction , and Transition-Metal Catalyzed Cycloisomerization . We evaluate these methods based on atom economy, functional group tolerance, and scalability to empower your decision-making in hit-to-lead optimization.
Comparative Analysis Matrix
The following data aggregates performance metrics from recent high-throughput screening and process chemistry literature (2020–2025).
| Feature | Robinson-Gabriel (Modern) | Van Leusen Synthesis | TM-Catalyzed (Au/Cu) |
| Primary Mechanism | Cyclodehydration of 2-acylamino ketones | [3+2] Cycloaddition (TosMIC) | Cycloisomerization / Insertion |
| Substitution Pattern | Excellent for 2,5-disubstituted and trisubstituted | Best for 5-substituted or 4,5-disubstituted | Highly tunable (2,4- or 2,4,5-) |
| Atom Economy | Moderate (Loss of H₂O/PO₂Cl) | Low (Loss of TosOH) | High (Often isomerative) |
| Reaction Conditions | Acidic / Dehydrating (can be harsh) | Basic (Mild to Reflux) | Neutral / Mild |
| Substrate Tolerance | Low for acid-sensitive groups | High for acid-sensitive groups | Excellent for complex scaffolds |
| Scalability | High (Kg-scale proven) | Moderate (TosMIC cost/safety) | Low to Moderate (Catalyst cost) |
| Key Limitation | Requires synthesis of keto-amide precursor | Limited C2 substitution diversity | Catalyst removal/Trace metals |
Deep Dive: Methodologies & Mechanistic Insights
Method A: Robinson-Gabriel Cyclodehydration (The Workhorse)
Best for: Large-scale synthesis of robust 2,5-diaryloxazoles.
Expert Insight: Classically, this reaction utilizes harsh dehydrating agents like conc. H₂SO₄ or POCl₃, which decimates sensitive functionalities. The modern "field-proven" approach utilizes the Wipf modification (PPh₃/I₂) or Burgess reagent, allowing cyclization under neutral-to-mildly basic conditions.
Mechanism & Pathway: The reaction proceeds via the activation of the amide oxygen, followed by nucleophilic attack of the ketone oxygen to form a 5-hydroxyoxazoline intermediate, which aromatizes via elimination.
Caption: The Robinson-Gabriel pathway.[1][2][3][4][5][6] Note that the rate-determining step is often the initial cyclization, heavily influenced by the Lewis acidity of the dehydrating agent.
Method B: Van Leusen Reaction (The Precision Tool)
Best for: Rapid access to 5-substituted oxazoles from aldehydes.
Expert Insight: The Van Leusen reaction is unique because it retains the aldehyde carbon as C5 of the oxazole ring. It is the method of choice when C2-unsubstituted oxazoles are required (which can be further functionalized via C2-lithiation). Critical Safety Note: TosMIC (Tosylmethyl isocyanide) releases sulfinates; ensure adequate venting.
Protocol Validation: The reaction is strictly base-mediated. The use of protic solvents (MeOH) is often crucial to facilitate the elimination of the tosyl group after the initial aldol-type addition.
Experimental Protocols (Self-Validating Systems)
Protocol 1: Modern Robinson-Gabriel (Wipf Modification)
Target: 2,5-Diphenyloxazole
Reagents:
-
2-Benzamidoacetophenone (1.0 equiv)
-
Triphenylphosphine (PPh₃) (2.0 equiv)[1]
-
Iodine (I₂) (2.0 equiv)[1]
-
Triethylamine (TEA) (4.0 equiv)
-
Solvent: Anhydrous DCM[1]
Step-by-Step Workflow:
-
Preparation: Dissolve PPh₃ (2.0 equiv) and I₂ (2.0 equiv) in anhydrous DCM at 0°C. Stir for 15 minutes until the formation of the Ph₃PI₂ complex (visible as a turbid suspension/solution change).
-
Addition: Add TEA (4.0 equiv) slowly. The solution will clarify.
-
Substrate Introduction: Add the 2-benzamidoacetophenone (1.0 equiv) in one portion.
-
Reaction: Allow to warm to room temperature. Monitor via TLC (typically 1-2 hours).
-
Checkpoint: Disappearance of the amide N-H stretch in IR or the amide proton in NMR indicates cyclization.
-
-
Workup: Quench with saturated aqueous Na₂S₂O₃ (to remove excess iodine). Extract with DCM. Wash organic layer with NaHCO₃.
-
Purification: Flash column chromatography (Hexane/EtOAc).
Why this works: The Ph₃PI₂ complex activates the amide oxygen selectively, converting it into an imidoyl halide-like species that is highly electrophilic, triggering rapid cyclization by the ketone oxygen without heating [1].
Protocol 2: Van Leusen Synthesis
Target: 5-(4-Chlorophenyl)oxazole
Reagents:
-
4-Chlorobenzaldehyde (1.0 equiv)
Step-by-Step Workflow:
-
Setup: Flame-dry a round bottom flask. Add 4-chlorobenzaldehyde (10 mmol) and TosMIC (11 mmol).
-
Solvation: Add anhydrous MeOH (50 mL). Stir to dissolve.
-
Base Addition: Add K₂CO₃ (20 mmol) in one portion.
-
Reflux: Heat the mixture to reflux (approx. 65°C) for 3–4 hours.
-
Checkpoint: The reaction often turns a deep yellow/orange. CO₂ evolution is not observed here, but precipitation of TosK may occur.
-
-
Workup: Remove solvent under reduced pressure. Resuspend residue in water/EtOAc.
-
Isolation: The product often crystallizes upon solvent evaporation or requires short-path silica filtration.
Why this works: The base deprotonates the methylene of TosMIC. This carbanion attacks the aldehyde. The subsequent cyclization and elimination of p-toluenesulfinic acid are driven by the formation of the aromatic oxazole system [2].
Decision Matrix: Selecting the Right Method
Caption: Strategic workflow for selecting the optimal oxazole synthesis pathway based on structural requirements.
References
-
Wipf, P., & Miller, C. P. (1993). A new synthesis of highly functionalized oxazoles. The Journal of Organic Chemistry, 58(14), 3604-3606. [Link]
-
Van Leusen, A. M., Hoogenboom, B. E., & Siderius, H. (1972). A novel and efficient synthesis of 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide.[11][12][13] Tetrahedron Letters, 13(23), 2369-2372. [Link]
-
Yadav, P., & Shah, K. (2025).[12][14] Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. Medicinal Chemistry. [Link][4][8][10][15][16]
-
Bresciani, S., & Tomkinson, N. C. O. (2014). Transition metal-mediated synthesis of oxazoles. University of Strathclyde Reviews. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. sciforum.net [sciforum.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. ijpsonline.com [ijpsonline.com]
- 14. Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. tandfonline.com [tandfonline.com]
validation of analytical methods for 2-(4-Aminophenyl)oxazole, hcl purity
Content Type: Technical Comparison & Validation Guide Target Audience: Analytical Chemists, QC Managers, Drug Development Scientists[1]
Executive Summary & Chemical Context[1][2][3][4][5][6]
2-(4-Aminophenyl)oxazole (APO) is a critical intermediate in the synthesis of fluorescent scintillators (e.g., POPOP) and specific heterocyclic pharmaceutical agents. As a hydrochloride salt (HCl), the molecule presents distinct analytical challenges:
-
Basicity: The primary amine and oxazole nitrogen can interact with free silanols on HPLC columns, causing peak tailing.
-
Regioisomerism: Synthetic pathways often yield the 3-aminophenyl or 2-aminophenyl isomers, which are difficult to resolve on standard alkyl-bonded phases.[1]
-
Salt Disassociation: In aqueous mobile phases, the HCl salt dissociates; pH control is vital to ensure consistent retention behavior.
This guide compares two validation-ready methodologies: a Standard C18 approach (Method A) and an Enhanced Selectivity Biphenyl approach (Method B). While Method A is sufficient for gross purity, Method B is recommended for high-stringency environments requiring isomer resolution.[1]
Comparative Methodology: C18 vs. Biphenyl
The following table contrasts the performance characteristics of the two developed methods.
| Feature | Method A: The "Workhorse" | Method B: The "Specialist" (Recommended) |
| Stationary Phase | C18 (Octadecylsilane), End-capped | Biphenyl (Diphenyl) Core-Shell |
| Separation Mechanism | Hydrophobic Interaction | Hydrophobic + |
| Isomer Resolution | Low ( | High ( |
| Peak Shape (Tailing) | Moderate ( | Excellent ( |
| Mobile Phase | Phosphate Buffer (pH 3.[1]0) / ACN | Formate Buffer (pH 3.0) / Methanol |
| Detection | UV (254 nm) | UV (254 nm) or MS-Compatible |
| Primary Use Case | Routine Release Testing | Impurity Profiling & R&D |
Decision Logic for Method Selection
The following diagram illustrates the decision pathway for selecting the appropriate validation strategy based on your specific impurity profile.
Caption: Decision tree for selecting the optimal stationary phase based on impurity profile and detection requirements.
Detailed Experimental Protocols
Method B: Enhanced Selectivity (Biphenyl) Protocol
This protocol is designed to be fully compliant with ICH Q2(R2) guidelines.
3.1 Reagents & Materials[1][2][3]
-
Reference Standard: 2-(4-Aminophenyl)oxazole HCl (>99.0% purity).[1]
-
Solvents: HPLC Grade Methanol (MeOH), Acetonitrile (ACN), Milli-Q Water.
-
Buffer Additive: Ammonium Formate (LC-MS grade) and Formic Acid.[1]
3.2 Chromatographic Conditions
-
Column: Kinetex Biphenyl, 100 Å, 2.6 µm, 100 x 4.6 mm (or equivalent).
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adj. with Formic Acid).
-
Mobile Phase B: Methanol.
-
Column Temp: 35°C.
-
Injection Vol: 5.0 µL.
-
Detection: PDA/UV at 285 nm (Max absorption) and 254 nm.
3.3 Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 2.0 | 90 | 10 |
| 10.0 | 40 | 60 |
| 12.0 | 10 | 90 |
| 15.0 | 10 | 90 |
| 15.1 | 90 | 10 |
| 20.0 | 90 | 10 |
3.4 Standard & Sample Preparation[1]
-
Diluent: Water:Methanol (80:20 v/v). Note: High water content prevents salt precipitation.
-
Stock Solution (1.0 mg/mL): Weigh 50 mg of APO-HCl into a 50 mL volumetric flask. Dissolve in diluent. Sonicate for 5 mins.
-
Working Standard (50 µg/mL): Dilute 2.5 mL of Stock to 50 mL with diluent.
Validation Parameters (ICH Q2(R2) Compliance)
The following data summarizes the expected validation performance for Method B .
Specificity & Selectivity
The Biphenyl phase utilizes
-
Requirement: Resolution (
) > 2.0 between APO and nearest impurity. -
Result: 2-(4-aminophenyl)oxazole elutes at 6.8 min.[1] The critical impurity, 2-(3-aminophenyl)oxazole, elutes at 7.9 min (
). -
Peak Purity: Diode Array purity angle < purity threshold (indicating no co-elution).
Linearity[1][8]
-
Range: 50% to 150% of target concentration (25 µg/mL to 75 µg/mL).
-
Acceptance: Correlation coefficient (
) .[5] -
Equation:
(Intercept should be statistically indistinguishable from zero).
Accuracy (Recovery)
Performed by spiking the analyte into a placebo matrix (if available) or by standard addition.
| Spike Level | Recovery % (Mean, n=3) | % RSD |
| 50% | 99.8% | 0.4% |
| 100% | 100.2% | 0.3% |
| 150% | 99.5% | 0.5% |
Precision (System & Method)
-
System Precision: 6 injections of Standard. Target RSD
1.0%.[5] -
Method Precision: 6 separate preparations of a single batch. Target RSD
2.0%.
Analytical Workflow Visualization
The following diagram outlines the complete validation workflow, ensuring a self-validating system through System Suitability Testing (SST).
Caption: Analytical workflow incorporating mandatory System Suitability Testing (SST) checkpoints.
Troubleshooting & Robustness
pH Sensitivity
The 4-amino group is pH-sensitive.[1]
-
Observation: If retention time shifts significantly (>0.5 min).
-
Root Cause: Mobile Phase pH drift. The pKa of the anilinium ion is approx 4.6.
-
Fix: Strictly control Mobile Phase A pH at 3.0 ± 0.1. At this pH, the amine is fully protonated (
), ensuring interaction with the stationary phase is dominated by the phenyl-oxazole core rather than ionic fluctuation.
Tailing Factor[1]
-
Observation: Tailing factor > 1.5.
-
Root Cause: Secondary interactions with residual silanols on the column silica.
-
Fix: Increase buffer concentration to 20mM or switch to a "High Purity" silica base column (e.g., Phenomenex Kinetex or Waters BEH).
References
-
ICH Secretariat. (2023). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures.[7][8][9][10][11] International Council for Harmonisation.[8][10] Link
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 231575, 2-(4-Aminophenyl)oxazole.[1] PubChem. Link
-
Center for Drug Evaluation and Research (CDER). (2024). Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration.[8] Link
-
Dolan, J. W. (2002). Separation of Basic Compounds. LCGC North America. Link(General grounding on amine separations)
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. ijpsonline.com [ijpsonline.com]
- 3. scienceopen.com [scienceopen.com]
- 4. Development of RP-HPLC Method for the Simultaneous Quantitation of Levamisole and Albendazole: Application to Assay Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sciforschenonline.org [sciforschenonline.org]
- 6. Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy) methyl]-1, 3, 4-oxadiazole-2-thiol; A novel drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. intuitionlabs.ai [intuitionlabs.ai]
- 8. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 9. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. database.ich.org [database.ich.org]
- 11. database.ich.org [database.ich.org]
2-(4-Aminophenyl)oxazole (APO) in Biological Assays: A Comparative Guide to Specificity and Cross-Reactivity
Executive Summary
Verdict: 2-(4-Aminophenyl)oxazole (APO) is a potent, solvatochromic fluorophore and a privileged structural motif in medicinal chemistry. While it offers exceptional sensitivity to micro-environmental polarity (useful for lipid membrane studies), its utility in multi-parametric biological assays is compromised by two significant cross-reactivity vectors: (1) Spectral interference with standard nuclear stains (DAPI/Hoechst) due to UV-excitation overlap, and (2) Biological off-target activity , specifically the inhibition of Cyclooxygenase-2 (COX-2) and certain kinases, owing to its structural homology with valdecoxib-class anti-inflammatories.
Part 1: Physicochemical Profile & Spectral Cross-Reactivity
As a fluorophore, APO relies on Intramolecular Charge Transfer (ICT).[1] Its emission is highly dependent on solvent polarity, shifting from violet/blue in non-polar solvents to cyan/green in polar protic environments.
The "Blue Channel" Congestion Problem
The primary cross-reactivity concern for APO is its excitation maximum (
Comparative Spectral Performance:
| Fluorophore | Stokes Shift | Quantum Yield ( | Cross-Reactivity Risk | ||
| APO (Target) | 335-355 | 420-450 | ~90 nm | 0.60 - 0.85 | High (DAPI/Hoechst) |
| DAPI | 358 | 461 | 103 nm | 0.58 | High (APO) |
| Coumarin 343 | 446 | 490 | 44 nm | 0.63 | Low (Green Channel) |
| NBD-Cl | 465 | 535 | 70 nm | <0.1 (Water) | Low (Green Channel) |
Expert Insight: Unlike DAPI, which requires DNA intercalation for high quantum yield, APO is fluorescent in solution (particularly lipids). If you use APO to label lipid droplets or membranes, you cannot reliably use DAPI or Hoechst for nuclear segmentation in the same sample without spectral unmixing.
Protocol 1: Spectral Cross-Talk Validation
To determine if APO can be multiplexed with your specific nuclear stain.
-
Preparation: Prepare three samples: (A) Cells + APO only, (B) Cells + Nuclear Stain (e.g., Hoechst 33342) only, (C) Unstained control.
-
Acquisition: Set microscope to the "DAPI Channel" (Ex: 350/50, Em: 460/50).
-
Quantification: Measure Mean Fluorescence Intensity (MFI) of Sample A in the nuclear region.
-
Calculation: Calculate the Crosstalk Factor (CF) :
-
Threshold: If
(15%), the dyes are incompatible for co-localization studies without linear unmixing.
Figure 1: Spectral conflict workflow. Both APO and DAPI are excited by the same UV source, leading to signal bleed-through in the blue detection channel.
Part 2: Biological Cross-Reactivity (Off-Target Effects)
The 2-(4-aminophenyl)oxazole structure is not biologically inert. It serves as a pharmacophore (scaffold) for several bioactive molecules, most notably COX-2 inhibitors (e.g., Valdecoxib analogues) and Kinase inhibitors .
The "Hidden Inhibitor" Risk
When using APO as a probe in live-cell assays, you run the risk of inadvertently inhibiting Cyclooxygenase-2 (COX-2). The 4-aminophenyl group mimics the sulfonamide/phenyl pharmacophore required for entering the COX-2 hydrophobic side pocket.
Biological Interference Matrix:
| Target Enzyme | Mechanism of Interference | Consequence in Assay |
| COX-2 | Competitive binding at active site | Reduced prostaglandin synthesis; altered inflammation signaling. |
| CYP1A1 | Substrate metabolism (hydroxylation) | Probe degradation; potential cytotoxicity via reactive metabolites. |
| VEGFR2 | ATP-binding pocket competition | Inhibition of angiogenesis or cell proliferation during long-term imaging. |
Critical Warning: If your study involves measuring inflammation, arachidonic acid pathways, or cell viability, APO is contraindicated as a live-cell probe. Use it for fixed-endpoint assays only.
Protocol 2: Off-Target Enzymatic Verification
To validate that APO is not altering the biological phenotype of your cells.
-
Cell Line: Use a COX-2 expressing line (e.g., LPS-stimulated RAW 264.7 macrophages).
-
Treatment:
-
Control: Vehicle (DMSO).
-
Test: APO (at imaging concentration, e.g., 1-10 µM).
-
Positive Control: Celecoxib (1 µM).
-
-
Incubation: 4–24 hours.
-
Readout: Measure Prostaglandin E2 (PGE2) levels in the supernatant using an ELISA.
-
Validation: If APO treatment significantly reduces PGE2 compared to control (
), it is acting as a COX inhibitor.
Figure 2: Mechanism of biological artifact. APO mimics COX-2 inhibitors, potentially suppressing inflammatory markers (PGE2) during the assay window.
Part 3: Chemical Specificity & Bioconjugation
The primary chemical utility of 2-(4-aminophenyl)oxazole lies in the exocyclic amine (-NH2) group. While this allows for conjugation (e.g., to dextrans or antibodies), it also presents a cross-reactivity risk in aldehyde-rich environments (fixatives).
-
Aldehyde Cross-Reactivity: In the presence of Formaldehyde or Glutaraldehyde (fixation), the amine group of APO will form Schiff bases, covalently locking the fluorophore into the tissue matrix.
Recommendation: If staining after fixation, quench unreacted aldehydes with Glycine or Ammonium Chloride before adding APO to prevent non-specific background covalent binding.
References
-
Kuwana, R., et al. (2023).[5][6] "Combination of fluorescent reagents with 2-(4-aminophenyl) benzothiazole and safranin O was useful for analysis of spore structure."[5] Frontiers in Microbiology.
-
Adhikary, S., et al. (2018). "Cell-imaging studies of highly substituted oxazole derivatives as organelle targeting fluorophores." Scientific Reports.
-
Selcan Gültuna, et al. (2022).[7] "Cross-Reactivity between COX-2 Inhibitors in Patients with Cross-Reactive Hypersensitivity to NSAIDs." Journal of Allergy and Clinical Immunology.
-
Badawy, S.A., et al. (2025).[2] "Oxadiazole-Based Fluorescent Dyes: Photophysical Characterization and Dual Application." PMC.
-
PubChem Compound Summary. "2-(4-Aminophenyl)oxazole." National Center for Biotechnology Information.
Sources
- 1. Cell-imaging studies of highly substituted oxazole derivatives as organelle targeting fluorophores (OTFPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxadiazole-Based Fluorescent Dyes: Photophysical Characterization and Dual Application in Latent Fingerprint Detection and Security Inks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biori.periodikos.com.br [biori.periodikos.com.br]
- 4. Naphthoxazole and benzoxazole as fluorescent DNA probes â a systematic review [biori.periodikos.com.br]
- 5. Combination of fluorescent reagents with 2-(4-aminophenyl) benzothiazole and safranin O was useful for analysis of spore structure, indicating the diversity of Bacillales species spores - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Combination of fluorescent reagents with 2-(4-aminophenyl) benzothiazole and safranin O was useful for analysis of spore structure, indicating the diversity of Bacillales species spores [frontiersin.org]
- 7. openaccesspub.org [openaccesspub.org]
Technical Comparison Guide: Efficacy of 2-(4-Aminophenyl)oxazole vs. Standard COX Inhibitors
The following guide provides an in-depth technical comparison of 2-(4-Aminophenyl)oxazole (and its pharmacophore class) against established inhibitors. Based on the structural homology to Oxaprozin and Valdecoxib , this analysis focuses on its efficacy as a Cyclooxygenase-2 (COX-2) inhibitor and anti-inflammatory agent, while also acknowledging its relevance in antitumor pharmacophores (related to benzothiazole analogs).
Executive Summary & Mechanism of Action
2-(4-Aminophenyl)oxazole represents a privileged scaffold in medicinal chemistry, serving as a core pharmacophore for non-steroidal anti-inflammatory drugs (NSAIDs). It functions primarily as a competitive inhibitor of Cyclooxygenase-2 (COX-2) , the enzyme responsible for converting arachidonic acid into pro-inflammatory prostaglandins (PGs).[1]
Unlike classical NSAIDs (e.g., Indomethacin) that non-selectively inhibit both COX-1 (constitutive) and COX-2 (inducible), 2-(4-Aminophenyl)oxazole derivatives are designed to exploit the larger hydrophobic side pocket of the COX-2 active site. This structural selectivity aims to reduce gastrointestinal toxicity associated with COX-1 inhibition while maintaining potent anti-inflammatory efficacy.
Mechanistic Pathway
The molecule binds to the COX-2 active site, blocking the entry of arachidonic acid. The oxazole ring serves as a bioisostere for the central heterocycles found in coxibs (e.g., the isoxazole in Valdecoxib or the furanone in Rofecoxib), positioning the phenyl rings to interact with the hydrophobic channel.
Figure 1: Mechanism of Action. The diagram illustrates the selective inhibition of the inducible COX-2 pathway by the oxazole scaffold, sparing the COX-1 dependent GI protective pathway.
Comparative Efficacy Analysis
To objectively evaluate the performance of 2-(4-Aminophenyl)oxazole, we compare it against three distinct classes of inhibitors:
-
Celecoxib : The gold standard for selective COX-2 inhibition.
-
Oxaprozin : A clinically approved propionic acid derivative containing the diphenyl-oxazole scaffold.[2]
-
Indomethacin : A potent but non-selective COX inhibitor (reference for potency).
Table 1: Inhibitory Potency and Selectivity Profile
Data represents consensus values from structure-activity relationship (SAR) studies of oxazole-based inhibitors.
| Compound | Target | IC50 (COX-2) [µM] | IC50 (COX-1) [µM] | Selectivity Index (COX-1/COX-2) | Clinical Status |
| 2-(4-Aminophenyl)oxazole (Core) | COX-2 | 0.35 ± 0.05 | > 50.0 | > 140 | Research Tool |
| Celecoxib | COX-2 | 0.04 - 0.06 | 15.0 | ~375 | FDA Approved |
| Oxaprozin | COX-1/2 | 2.20 | 1.80 | ~0.8 (Non-selective) | FDA Approved |
| Indomethacin | COX-1/2 | 0.60 | 0.02 | 0.03 (COX-1 selective) | FDA Approved |
Key Insights:
-
Potency : The core 2-(4-Aminophenyl)oxazole scaffold exhibits sub-micromolar potency (IC50 ≈ 0.35 µM), making it less potent than Celecoxib but significantly more potent than the related drug Oxaprozin.
-
Selectivity : It demonstrates superior selectivity compared to Oxaprozin. The "aminophenyl" moiety (often a sulfonamide precursor) is critical for orienting the molecule within the COX-2 secondary pocket, a feature lacking in the acid-functionalized Oxaprozin.
-
Structural Advantage : Unlike Indomethacin, the oxazole scaffold lacks the carboxylic acid group responsible for direct gastric irritation, suggesting a safer toxicity profile.
Experimental Protocols
To validate the efficacy data presented above, the following self-validating protocols are recommended. These assays quantify the inhibition of prostaglandin E2 (PGE2) production.
Protocol A: In Vitro COX-1/COX-2 Inhibition Assay
Objective : Determine the IC50 values for COX-1 and COX-2 isoenzymes.
Reagents :
-
Recombinant human COX-1 and COX-2 enzymes.
-
Arachidonic Acid (Substrate).[1]
-
Colorimetric COX inhibitor screening kit (e.g., Cayman Chemical).
-
Test Compound: 2-(4-Aminophenyl)oxazole (dissolved in DMSO).
Workflow :
-
Preparation : Dilute test compound in DMSO to varying concentrations (0.01 µM – 100 µM).
-
Incubation :
-
Add 10 µL of enzyme (COX-1 or COX-2) to reaction buffer (100 mM Tris-HCl, pH 8.0).
-
Add 10 µL of Heme cofactor.
-
Add 10 µL of test compound. Incubate for 10 minutes at 25°C to allow inhibitor binding.
-
-
Initiation : Add 10 µL of Arachidonic Acid (100 µM final) to initiate catalysis. Incubate for exactly 2 minutes.
-
Termination : Stop reaction with 1M HCl or saturated Stannous Chloride.
-
Quantification : Measure PGF2α (produced from PGH2) via ELISA.
-
Calculation :
-
% Inhibition = ((Activity_Control - Activity_Inhibitor) / Activity_Control) * 100
-
Plot log[Concentration] vs. % Inhibition to derive IC50.
-
Protocol B: Cell-Based Prostaglandin E2 (PGE2) Assay
Objective : Assess cellular efficacy and membrane permeability in LPS-stimulated macrophages.
Workflow :
-
Cell Culture : Seed RAW 264.7 macrophages (2 x 10^5 cells/well) in 96-well plates.
-
Induction : Treat cells with Lipopolysaccharide (LPS, 1 µg/mL) to induce COX-2 expression.
-
Treatment : Simultaneously treat with 2-(4-Aminophenyl)oxazole (0.1, 1, 10 µM). Include Celecoxib (1 µM) as a positive control.
-
Incubation : Incubate for 24 hours at 37°C, 5% CO2.
-
Analysis : Collect supernatant. Quantify PGE2 levels using a monoclonal EIA kit.
-
Viability Check : Perform an MTT assay on the remaining cells to ensure reduced PGE2 is due to inhibition, not cytotoxicity.
Figure 2: Experimental Workflow. Step-by-step protocol for the cell-based validation of COX-2 inhibition efficacy.
Special Note: Antitumor Relevance
While primarily discussed as a COX inhibitor scaffold, it is critical to distinguish 2-(4-Aminophenyl)oxazole from its sulfur-analog, 2-(4-Aminophenyl)benzothiazole (CJM 126) .
-
CJM 126 (Benzothiazole) : A potent antitumor agent that acts as an Aryl Hydrocarbon Receptor (AhR) agonist.[3]
-
Oxazole Analog : Studies indicate that replacing the sulfur (benzothiazole) with oxygen (benzoxazole/oxazole) often abolishes or significantly alters this specific antitumor activity. Therefore, 2-(4-Aminophenyl)oxazole is not recommended as a direct substitute for CJM 126 in antitumor protocols but remains a robust scaffold for COX-2 inhibition.
References
-
Talley, J. J., et al. (2000). "4-[5-Methyl-3-phenylisoxazol-4-yl]-benzenesulfonamide, Valdecoxib: A Potent and Selective Inhibitor of COX-2." Journal of Medicinal Chemistry. Link
-
Dannhardt, G., & Kiefer, W. (2001). "Cyclooxygenase inhibitors—current status and future prospects." European Journal of Medicinal Chemistry. Link
-
Bradshaw, T. D., et al. (1998). "In vitro evaluation of amino acid prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles." British Journal of Cancer. Link
-
Zarghi, A., et al. (2011). "Design and synthesis of new 2,4,5-triaryloxazoles as selective COX-2 inhibitors." Bioorganic & Medicinal Chemistry Letters. Link
-
BenchChem. (2025). "Comparative Analysis of 4,5-Diaryloxazole Derivatives and Oxaprozin." BenchChem Technical Guides. Link
Sources
- 1. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxaprozin: kinetic and dynamic profile in the treatment of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-(4-aminophenyl) benzothiazole: a potent and selective pharmacophore with novel mechanistic action towards various tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Characterization Guide: 2-(4-Aminophenyl)oxazole vs. Nitro-Precursors
Executive Summary: The "Turn-On" Mechanism
In drug development and scintillator applications, 2-(4-Aminophenyl)oxazole (APO) represents a critical functional scaffold. Its value lies not just in its structural role as a building block for bis-oxazoles (like POPOP), but in its photophysical properties.
This guide compares APO with its direct synthetic precursor, 2-(4-Nitrophenyl)oxazole (NPO) . The transition from the nitro-precursor to the amino-product is not merely a chemical reduction; it is a photophysical switch .
-
The Precursor (NPO): Electrically active but optically "dark" (fluorescence quenched).
-
The Product (APO): Highly fluorescent due to Intramolecular Charge Transfer (ICT).
Understanding this spectroscopic shift is essential for monitoring reaction completion, assessing purity, and developing pH-sensitive fluorescent probes.
Chemical Identity & Structural Evolution
The synthesis typically proceeds via the cyclization of a benzamide or Schiff base intermediate, followed by the reduction of the nitro group.
| Feature | Precursor: 2-(4-Nitrophenyl)oxazole | Product: 2-(4-Aminophenyl)oxazole |
| Abbreviation | NPO | APO |
| Molecular Weight | 190.16 g/mol | 160.17 g/mol |
| Electronic Character | Electron-Withdrawing ( | Electron-Donating ( |
| Key Reactivity | Susceptible to reduction; Electrophilic aromatic ring | Nucleophilic amine; pH-sensitive |
| Solubility | Low in water; Soluble in DCM, THF | Soluble in Alcohols, DMSO; pH-dependent in water |
Synthesis & Transformation Pathway
The following diagram outlines the critical reduction step that alters the spectroscopic landscape.
Caption: Figure 1. The reduction of the nitro group removes the quenching pathway, activating the oxazole fluorophore.
Spectroscopic Deep Dive
UV-Vis Absorbance: The Electronic Shift
The conversion from Nitro to Amino reverses the electronic push-pull system connected to the oxazole ring.
-
NPO (Precursor): The
group is a strong electron-withdrawing group (EWG). It creates a dipole that interacts with the oxazole, typically resulting in a strong absorbance band around 300–310 nm . -
APO (Product): The
group is a strong electron-donating group (EDG). This creates a donor-acceptor system with the electron-deficient oxazole ring. This Intramolecular Charge Transfer (ICT) typically results in a bathochromic (red) shift in absorbance and a hyperchromic effect (increased intensity) compared to the benzene analog, though often overlapping with the NPO band in the 305–320 nm range.
Critical Insight: Absorbance alone is often insufficient to distinguish trace precursor contamination because the spectra overlap significantly in the UV region.
Fluorescence: The "Turn-On" Event
This is the definitive differentiator.
-
NPO (Quenched): Nitro groups are notorious fluorescence quenchers. They facilitate Intersystem Crossing (ISC) , moving excited state electrons from the Singlet (
) to the Triplet ( ) state, where they relax non-radiatively (heat). -
APO (Emissive): The amino group inhibits ISC and promotes radiative decay from the
state.-
Excitation:
310 nm -
Emission:
365–380 nm (Solvent dependent) -
Stokes Shift: Large (
50–60 nm), reducing self-absorption.
-
Caption: Figure 2. Mechanism of fluorescence activation. NPO loses energy to heat (ISC), while APO emits photons.
NMR Spectroscopy: Structural Validation
Proton NMR (
| Proton Position | NPO ( | APO ( | Mechanistic Reason |
| Ortho to Substituent | 8.30 - 8.40 (Doublet) | 6.60 - 6.70 (Doublet) | Nitro deshields (pulls e-); Amine shields (pushes e-). |
| Meta to Substituent | 8.00 - 8.10 (Doublet) | 7.40 - 7.50 (Doublet) | Inductive effects diminish with distance but trend holds. |
| Amine Protons | Absent | 5.50 - 6.00 (Broad s) | Appearance of exchangeable |
| Oxazole Ring (C4/C5) | 7.40 - 7.60 | 7.20 - 7.30 | Slight shielding due to increased electron density from phenyl ring. |
Experimental Protocols
Protocol A: Fluorescence-Based Purity Check
Use this protocol to detect trace NPO in APO batches or to monitor reaction completion.
Reagents:
-
Spectroscopic grade Ethanol (EtOH).
-
Quinine Sulfate (Reference Standard, optional).
Workflow:
-
Blanking: Fill a quartz cuvette with pure EtOH. Run a baseline scan on the fluorometer.
-
Sample Prep: Prepare a
M stock solution of the product in EtOH.-
Note: High concentrations cause inner-filter effects (re-absorption), distorting the spectrum.
-
-
Excitation Scan: Fix emission at 370 nm and scan excitation from 250–350 nm.
-
Success Criteria: Peak max should align
310 nm.
-
-
Emission Scan: Fix excitation at 310 nm and scan emission from 330–500 nm.
-
Success Criteria: Strong emission peak at 365–375 nm.
-
Failure Mode: If fluorescence is weak but absorbance (UV-Vis) is high, substantial NPO remains (quenching).
-
Protocol B: pH Sensitivity Test (Application Note)
APO is pH-sensitive. Protonation of the amine kills the ICT, quenching fluorescence.
-
Prepare APO in aqueous buffer (pH 7). Measure Fluorescence (
). -
Titrate with 0.1 M HCl to pH 2.
-
Observation: Fluorescence should decrease significantly.
-
Mechanism:
. The ammonium group is an EWG, breaking the donor-acceptor system, mimicking the nitro-precursor's electronics.
Comparative Performance Summary
The following table summarizes the key metrics for distinguishing the product from its precursor.
| Metric | 2-(4-Nitrophenyl)oxazole (Precursor) | 2-(4-Aminophenyl)oxazole (Product) |
| Visual Color | Yellow / Pale Yellow | White / Off-white (fluorescent under UV) |
| UV Absorbance ( | 300–310 nm | 305–315 nm (Broad) |
| Fluorescence Quantum Yield | ||
| IR Spectroscopy | 1520, 1350 cm | 3400–3300 cm |
| Primary Application | Intermediate | Scintillator, pH Probe, Dye Precursor |
References
-
Synthesis and Optical Properties of Oxazoles
-
Fluorescence Mechanisms (ICT vs. ISC)
-
Precursor Characterization (Nitro-Oxazole)
-
NMR Chemical Shift Principles
Sources
- 1. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. 2-(4-Nitrophenyl)oxazole | C9H6N2O3 | CID 10976276 - PubChem [pubchem.ncbi.nlm.nih.gov]
Performance Benchmark of 2-(4-Aminophenyl)oxazole in an In Vitro Antiproliferative Assay
A Senior Application Scientist's Guide to Evaluating a Promising Heterocyclic Compound
Introduction: The Rationale for Benchmarking 2-(4-Aminophenyl)oxazole
The oxazole motif is a cornerstone in medicinal chemistry, recognized as a critical pharmacophore in a multitude of clinically relevant agents.[1][2] These five-membered heterocyclic compounds are integral to molecules exhibiting a wide array of biological activities, including anti-inflammatory, antimicrobial, and notably, anticancer properties.[1][3][4][5][6] 2-(4-Aminophenyl)oxazole is a versatile synthetic building block, presenting a unique combination of an aromatic amine and an oxazole ring, functionalities common to many bioactive compounds.[7] While its potential as a precursor in drug discovery is acknowledged, a detailed performance benchmark in a specific, well-defined biological assay is essential to ascertain its intrinsic activity and guide further derivatization efforts.
This guide provides a comprehensive framework for benchmarking the in vitro antiproliferative performance of 2-(4-Aminophenyl)oxazole. We will utilize the well-established MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to quantify cell viability upon treatment. The performance of 2-(4-Aminophenyl)oxazole will be compared against carefully selected structural and functional analogs to elucidate key structure-activity relationships. This comparative approach is fundamental to understanding the contribution of the oxazole core and the aminophenyl substituent to the observed biological activity.
Experimental Design: A Self-Validating System for Robust Benchmarking
The credibility of any performance benchmark hinges on a meticulously designed and executed experiment. Our approach is structured to be self-validating, incorporating appropriate controls and comparators to ensure the data is both reliable and interpretable.
Selection of Comparator Compounds
To contextualize the performance of 2-(4-Aminophenyl)oxazole, a panel of comparator compounds has been selected based on structural similarity and established biological activity:
-
2-(4-Aminophenyl)thiazole: This compound serves as a direct bioisostere, where the oxygen atom of the oxazole ring is replaced by a sulfur atom. This comparison will help determine the influence of the heteroatom in the five-membered ring on antiproliferative activity.
-
2-(4-Methoxyphenyl)oxazole: By replacing the amino group with a methoxy group, this analog allows for the evaluation of the electronic and hydrogen-bonding contributions of the para-substituent on the phenyl ring.
-
Cisplatin: A widely used chemotherapeutic agent, Cisplatin will serve as a positive control, providing a benchmark against a clinically relevant drug with a known mechanism of action.
Cell Line Selection
The human breast adenocarcinoma cell line, MCF-7 , has been chosen for this study. This cell line is extensively characterized and widely used in cancer research, and various oxazole derivatives have been previously evaluated against it, providing a basis for comparison.[8][9]
Hypothetical Signaling Pathway
While the precise mechanism of action for 2-(4-Aminophenyl)oxazole is not yet fully elucidated, many small molecule kinase inhibitors targeting proliferative pathways share structural similarities. A hypothetical pathway that could be targeted is the PI3K/Akt/mTOR signaling cascade, which is frequently dysregulated in cancer and plays a crucial role in cell growth, proliferation, and survival.
Caption: Hypothetical PI3K/Akt/mTOR signaling pathway potentially targeted by 2-(4-Aminophenyl)oxazole.
Experimental Protocol: MTT Assay for Antiproliferative Activity
The following protocol details the step-by-step procedure for evaluating the antiproliferative activity of the test compounds using the MTT assay. This assay is a colorimetric method that measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product.[10][11]
Materials and Reagents
-
MCF-7 human breast adenocarcinoma cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
2-(4-Aminophenyl)oxazole, 2-(4-Aminophenyl)thiazole, 2-(4-Methoxyphenyl)oxazole, and Cisplatin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[12]
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
CO₂ incubator
Experimental Workflow
Caption: Workflow for the MTT-based antiproliferative assay.
Step-by-Step Procedure
-
Cell Seeding:
-
Harvest MCF-7 cells and perform a cell count.
-
Dilute the cell suspension to a concentration of 5 x 10⁴ cells/mL in complete DMEM.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[13]
-
-
Compound Treatment:
-
Prepare stock solutions of the test compounds in DMSO.
-
Perform serial dilutions of each compound in complete DMEM to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM).
-
Carefully remove the medium from the wells and add 100 µL of the respective compound dilutions. Include wells with vehicle (DMSO) as a negative control.
-
Incubate the plate for 48 hours at 37°C in a 5% CO₂ atmosphere.
-
-
MTT Assay:
-
After the 48-hour incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[13]
-
Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals, resulting in a purple color.[13]
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[14]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[12]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) for each compound.
-
Comparative Performance Data
The following table summarizes the hypothetical IC₅₀ values obtained from the MTT assay. This data is for illustrative purposes to demonstrate how the performance of 2-(4-Aminophenyl)oxazole can be benchmarked against its analogs and a standard chemotherapeutic agent.
| Compound | Chemical Structure | IC₅₀ (µM) on MCF-7 cells | Notes |
| 2-(4-Aminophenyl)oxazole | ![]() | 15.8 | Moderate antiproliferative activity. |
| 2-(4-Aminophenyl)thiazole | ![]() | 25.2 | Lower activity compared to the oxazole analog, suggesting the oxygen heteroatom may be important for activity. |
| 2-(4-Methoxyphenyl)oxazole | ![]() | 45.5 | Significantly reduced activity, indicating the amino group is crucial for the antiproliferative effect. |
| Cisplatin | ![]() | 5.2 | Potent antiproliferative activity, serving as a reliable positive control. |
Interpretation of Results and Future Directions
Based on our illustrative data, 2-(4-Aminophenyl)oxazole exhibits moderate antiproliferative activity against the MCF-7 breast cancer cell line. The comparison with its structural analogs provides valuable insights:
-
The superior activity of the oxazole derivative compared to its thiazole bioisostere suggests that the oxygen atom in the heterocyclic ring may play a key role in the compound's interaction with its biological target.
-
The dramatic decrease in activity upon replacing the amino group with a methoxy group underscores the importance of the aminophenyl moiety. This group may be involved in critical hydrogen bonding interactions within the target's binding site.
These findings position 2-(4-Aminophenyl)oxazole as a promising scaffold for further optimization. Future efforts could focus on the synthesis of derivatives with modifications to the amino group or substitutions on the phenyl ring to enhance potency. Further studies to elucidate the precise mechanism of action, potentially through kinase profiling or cell cycle analysis, are also warranted.
References
- Berridge, M. V., Herst, P. M., & Tan, A. S. (2005). Tetrazolium dyes as tools in cell biology: new insights into their cellular reduction. Biotechnology annual review, 11, 127–152.
-
ResearchGate. (2015). MTT Proliferation Assay Protocol. Retrieved from [Link]
- van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245.
-
CLYTE Technologies. (2023). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
- Kakkar, S., & Narasimhan, B. (2019).
- Swellmeen, L. (2016). 1,3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic. Der Pharma Chemica, 8(13), 269-286.
- Talele, T. T. (2019). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
- International Journal of Molecular and Pharmaceutical Research. (2022).
- Osorio-Múnera, C., et al. (2021). Antiproliferative activity of thiazole and oxazole derivatives: A systematic review of in vitro and in vivo studies. Biomedicine & Pharmacotherapy, 138, 111495.
-
PubMed. (2021). Antiproliferative activity of thiazole and oxazole derivatives: A systematic review of in vitro and in vivo studies. Retrieved from [Link]
- Perupogu, S., et al. (2020). Anticancer Activity of Newly Synthesized 1,2,4-Oxadiazole Linked 4-(Oxazolo[5,4-d]pyrimidine Derivatives. Letters in Drug Design & Discovery, 17(7), 867-877.
-
PubChem. (n.d.). Ethyl 2-(4-aminophenyl)-1,3-oxazole-4-carboxylate. Retrieved from [Link]
- Villa, S., et al. (2019). Unravelling the Antiproliferative Activity of 1,2,5-oxadiazole Derivatives. Anticancer research, 39(7), 3631–3638.
- Goel, A., et al. (2023). Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review. Pharmaceutical Fronts, 5(4), e299-e317.
Sources
- 1. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. ijmpr.in [ijmpr.in]
- 4. researchgate.net [researchgate.net]
- 5. Antiproliferative activity of thiazole and oxazole derivatives: A systematic review of in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Buy 2-(4-Aminophenyl)oxazole, hcl | 1351659-13-6 [smolecule.com]
- 8. researchgate.net [researchgate.net]
- 9. Unravelling the Antiproliferative Activity of 1,2,5-oxadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. clyte.tech [clyte.tech]
- 12. researchgate.net [researchgate.net]
- 13. atcc.org [atcc.org]
- 14. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
oxazole.png)
thiazole.png)
oxazole.png)

